N-(3-Iodopyridin-4-yl)pivalamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-(3-iodopyridin-4-yl)-2,2-dimethylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13IN2O/c1-10(2,3)9(14)13-8-4-5-12-6-7(8)11/h4-6H,1-3H3,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPMKCDBJLNTANL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=C(C=NC=C1)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13IN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50356049 | |
| Record name | N-(3-Iodopyridin-4-yl)-2,2-dimethylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50356049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
113975-33-0 | |
| Record name | N-(3-Iodo-4-pyridinyl)-2,2-dimethylpropanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=113975-33-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(3-Iodopyridin-4-yl)-2,2-dimethylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50356049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of N-(3-Iodopyridin-4-yl)pivalamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a proposed synthetic route for N-(3-Iodopyridin-4-yl)pivalamide, a halogenated pyridine derivative of interest in medicinal chemistry and drug discovery. The synthesis involves a two-step process commencing from commercially available 4-aminopyridine. This document outlines the detailed experimental protocols, presents available quantitative data, and visualizes the synthetic pathway and reaction mechanisms.
Overview of the Synthetic Strategy
The synthesis of this compound can be efficiently achieved through a two-step reaction sequence. The first step involves the regioselective iodination of 4-aminopyridine to yield the key intermediate, 3-iodo-4-aminopyridine. The subsequent step is the acylation of this intermediate with pivaloyl chloride to afford the final product. This approach is logical and based on established organic chemistry principles.
Quantitative Data
Table 1: Properties of Starting Material and Intermediate
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) |
| 4-Aminopyridine | C₅H₆N₂ | 94.12 | White to off-white crystalline solid | 155-158 |
| 3-Iodo-4-aminopyridine | C₅H₅IN₂ | 220.01 | Brown solid | 65-70 |
Table 2: Properties of the Final Product
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) |
| This compound | C₁₀H₁₃IN₂O | 304.13 | Solid (predicted) | Not Available |
Experimental Protocols
Step 1: Synthesis of 3-Iodo-4-aminopyridine
This protocol is based on the iodination of 4-aminopyridine using iodine monochloride.
Materials and Reagents:
-
4-Aminopyridine
-
Glacial Acetic Acid
-
Iodine Monochloride (ICl)
-
Water
-
50% Sodium Hydroxide Solution
-
Ethyl Acetate
-
15% Sodium Thiosulfate Solution
-
Saturated Brine
-
Anhydrous Sodium Sulfate
-
Dichloromethane
-
Methanol
-
Silica Gel
Procedure:
-
To a reaction flask, add glacial acetic acid (523 mL) and initiate stirring.
-
Add 4-aminopyridine (20.95 g) to the flask in a single portion. An exotherm will be observed as the solid dissolves, raising the temperature to approximately 30°C.
-
Slowly add iodine monochloride (101 mL) dropwise over 2 hours, ensuring the reaction temperature does not exceed 45°C. The temperature will likely rise to around 42°C by the end of the addition.
-
After the addition is complete, allow the reaction to proceed for an additional hour.
-
Cool the reaction mixture to room temperature and dilute with water (1.9 L).
-
Cool the mixture to 0-5°C in an ice-water bath and adjust the pH to 10 using a 50% sodium hydroxide solution. A brown solid will precipitate. Use ice to maintain the temperature as needed.
-
Extract the product with ethyl acetate (2 x 4 L).
-
Combine the organic layers and wash sequentially with 15% sodium thiosulfate solution (2 x 2 L), water (2 L), and saturated brine (2 L).
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain a brown solid.
-
Dissolve the crude solid in dichloromethane containing 5% methanol (1 L) and filter through a plug of silica gel, washing with an additional 2 L of the same eluent.
-
Concentrate the filtrate under reduced pressure and dry the resulting brown waxy solid under vacuum for at least 12 hours to yield 4-amino-3-iodopyridine.
Expected Yield: Approximately 78%.
Step 2: Synthesis of this compound
This protocol is adapted from a similar acylation of an aminopyridine.
Materials and Reagents:
-
3-Iodo-4-aminopyridine
-
Anhydrous Tetrahydrofuran (THF)
-
Triethylamine (Et₃N)
-
Pivaloyl Chloride
-
n-Hexane
Procedure:
-
In a reaction flask under an inert atmosphere, dissolve 3-iodo-4-aminopyridine in anhydrous THF.
-
Add triethylamine (1.5 equivalents) to the solution.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add pivaloyl chloride (1.0 equivalents) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride salt.
-
Concentrate the filtrate under reduced pressure.
-
Wash the crude product with n-hexane to remove impurities, yielding this compound. Further purification can be achieved by column chromatography on silica gel if necessary.
Visualizations
Synthetic Workflow
Caption: Two-step synthesis of this compound.
Plausible Reaction Mechanism for Pivaloylation
Caption: Nucleophilic acyl substitution mechanism for pivaloylation.
An In-depth Technical Guide to N-(3-Iodopyridin-4-yl)pivalamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(3-Iodopyridin-4-yl)pivalamide is a halogenated pyridine derivative with potential applications in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of its chemical properties, based on currently available data. While detailed experimental protocols and biological activity data are not extensively reported in publicly accessible literature, this document consolidates the known information to serve as a foundational resource for researchers.
Chemical Properties
This compound is a molecule of interest due to the presence of an iodine atom on the pyridine ring, which can serve as a handle for further chemical modifications, such as cross-coupling reactions. The pivalamide group provides steric bulk, which can influence the compound's conformation and interactions with biological targets.
Table 1: Core Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₃IN₂O | PubChem CID 819120[1] |
| Molecular Weight | 304.13 g/mol | PubChem CID 819120[1] |
| CAS Number | 113975-33-0 | - |
Synthesis and Experimental Protocols
A detailed, peer-reviewed experimental protocol for the synthesis of this compound is not currently available in the public domain. However, the synthesis of structurally similar N-aryl pivalamides is a well-established chemical transformation. A plausible synthetic route would involve the acylation of 3-Iodo-4-aminopyridine with pivaloyl chloride in the presence of a non-nucleophilic base.
Logical Workflow for a Proposed Synthesis:
Caption: Proposed synthetic workflow for this compound.
Spectroscopic Data
Specific spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound has not been reported in the available literature. For definitive structural confirmation and purity assessment, acquisition of this data would be a critical step in any research involving this compound.
Biological Activity and Signaling Pathways
There is currently no publicly available information detailing the biological activity of this compound or its involvement in any specific signaling pathways. Researchers investigating this compound would need to conduct initial biological screenings to determine its potential therapeutic applications.
Logical Flow for Investigating Biological Activity:
References
In-Depth Technical Guide: N-(3-Iodopyridin-4-yl)pivalamide
For Researchers, Scientists, and Drug Development Professionals
CAS Number: 113975-33-0
This technical guide provides a comprehensive overview of N-(3-Iodopyridin-4-yl)pivalamide, a chemical compound of interest in medicinal chemistry and drug discovery. This document summarizes its chemical properties, and outlines a potential synthetic pathway, drawing from established methodologies for analogous structures.
Chemical and Physical Properties
This compound is a halogenated pyridine derivative. The incorporation of an iodine atom and a pivalamide group onto the pyridine scaffold offers unique physicochemical properties that are of interest in the design of novel therapeutic agents. The bulky pivaloyl group can influence the molecule's conformation and metabolic stability, while the iodo-substituent provides a site for further chemical modification, such as cross-coupling reactions.
| Property | Value |
| CAS Number | 113975-33-0[1] |
| Molecular Formula | C₁₀H₁₃IN₂O |
| Molecular Weight | 304.13 g/mol |
Synthesis and Experimental Protocols
While a specific, detailed experimental protocol for the direct synthesis of this compound is not extensively documented in publicly accessible scientific literature, a plausible synthetic route can be conceptualized based on standard organic chemistry transformations and analogous reactions. A likely precursor for this synthesis is 4-aminopyridine. The general strategy would involve the iodination of the pyridine ring followed by acylation of the amino group.
Conceptual Synthetic Workflow
The following diagram illustrates a potential multi-step synthesis for this compound, starting from 4-aminopyridine. This proposed pathway is based on established chemical principles for the functionalization of pyridine rings.
Caption: Proposed synthetic pathway for this compound.
Detailed Experimental Considerations
Step 1: Iodination of 4-Aminopyridine
-
Objective: To introduce an iodine atom at the 3-position of the pyridine ring.
-
Reagents and Solvents: 4-aminopyridine would be the starting material. A suitable iodinating agent, such as N-Iodosuccinimide (NIS) or Iodine Monochloride (ICl), would be required. The reaction is typically carried out in an inert solvent like dichloromethane (DCM) or acetonitrile.
-
Procedure: 4-aminopyridine would be dissolved in the chosen solvent. The iodinating agent would then be added portion-wise, likely at a reduced temperature (e.g., 0 °C) to control the reaction's exothermicity. The reaction would be stirred until completion, which can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture would be quenched, for example, with an aqueous solution of sodium thiosulfate to remove any unreacted iodine. The product would then be extracted into an organic solvent. Purification would likely be achieved through column chromatography on silica gel.
Step 2: Acylation of 4-Amino-3-iodopyridine
-
Objective: To form the pivalamide functional group by acylating the amino group.
-
Reagents and Solvents: The 4-amino-3-iodopyridine obtained from the previous step would be reacted with pivaloyl chloride. A non-nucleophilic base, such as pyridine or triethylamine, is typically used to scavenge the HCl byproduct. The reaction is usually performed in an aprotic solvent like DCM or tetrahydrofuran (THF).
-
Procedure: 4-amino-3-iodopyridine and the base would be dissolved in the solvent and cooled in an ice bath. Pivaloyl chloride would be added dropwise to the solution. The reaction mixture would then be allowed to warm to room temperature and stirred until completion (monitored by TLC).
-
Work-up and Purification: The reaction would be quenched with water or a mild aqueous acid. The product would be extracted with an organic solvent, and the organic layer would be washed with brine and dried over an anhydrous salt (e.g., Na₂SO₄). The final product, this compound, would be purified by recrystallization or column chromatography.
Potential Applications in Drug Development
While specific biological activities for this compound are not yet reported in the public domain, its structural motifs are present in various biologically active molecules. Halogenated pyridines are key building blocks in medicinal chemistry, often utilized for their ability to form halogen bonds and to serve as handles for further chemical diversification. The pivalamide group can enhance metabolic stability by sterically hindering enzymatic degradation.
Given these features, this compound could be a valuable intermediate in the synthesis of compounds targeting a range of biological targets, including kinases, G-protein coupled receptors (GPCRs), and other enzymes. Further research is required to elucidate its specific biological profile and potential therapeutic applications.
Conclusion
This compound is a chemical compound with potential for use in drug discovery and medicinal chemistry. Although detailed experimental and biological data are currently limited, this guide provides a foundational understanding of its properties and a plausible synthetic approach. Further experimental investigation is necessary to fully characterize this compound and explore its potential as a building block for novel therapeutic agents. Researchers are encouraged to use the information presented as a starting point for their own studies.
References
N-(3-Iodopyridin-4-yl)pivalamide: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(3-Iodopyridin-4-yl)pivalamide is a halogenated pyridine derivative with potential applications in medicinal chemistry and drug development as a synthetic intermediate. This technical guide provides a comprehensive overview of its structure and proposes a logical synthetic pathway. While detailed experimental data and specific biological functions are not extensively documented in publicly available literature, this document consolidates the existing information and outlines a theoretical framework for its synthesis and characterization.
Core Structure and Properties
This compound possesses a central pyridine ring substituted with an iodine atom at the 3-position and a pivalamide group at the 4-position. The pivalamide moiety consists of a bulky tert-butyl group attached to an amide linker.
Chemical Structure
The chemical structure of this compound is confirmed by its entry in the PubChem database.
Diagram 1: Chemical Structure of this compound
Caption: Chemical structure of this compound.
Physicochemical Properties
Table 1: Predicted Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₃IN₂O | PubChem |
| Molecular Weight | 304.13 g/mol | PubChem |
| Appearance | Solid (predicted) | - |
| Solubility | Predicted to be soluble in polar organic solvents | - |
Proposed Synthetic Pathway
While a specific, detailed experimental protocol for the synthesis of this compound has not been identified in the scientific literature, a logical synthetic route can be proposed based on standard organic chemistry reactions. The synthesis would likely involve a two-step process starting from 4-aminopyridine.
Diagram 2: Proposed Synthesis of this compound
Caption: Proposed two-step synthesis of the target compound.
Experimental Protocol (Hypothetical)
The following is a hypothetical, generalized protocol that would require optimization and experimental validation.
Step 1: Synthesis of N-(pyridin-4-yl)pivalamide
-
Reaction Setup: To a solution of 4-aminopyridine in a suitable aprotic solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen), add a base such as pyridine or triethylamine.
-
Acylation: Cool the mixture in an ice bath and add pivaloyl chloride dropwise with stirring.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield N-(pyridin-4-yl)pivalamide.
Step 2: Synthesis of this compound
-
Reaction Setup: Dissolve N-(pyridin-4-yl)pivalamide in concentrated sulfuric acid and cool the mixture in an ice bath.
-
Iodination: Add N-iodosuccinimide (NIS) portion-wise to the stirred solution.
-
Reaction Monitoring: Allow the reaction to proceed at low temperature for a specified time, monitoring for the formation of the product by TLC or LC-MS.
-
Workup: Carefully pour the reaction mixture onto ice and neutralize with a suitable base (e.g., sodium bicarbonate). Extract the product with an organic solvent.
-
Purification: Wash the organic layer, dry, and concentrate. Purify the final product by recrystallization or column chromatography.
Potential Applications in Drug Development
While no specific biological activity has been reported for this compound itself, its structural motifs are present in various biologically active molecules. The iodinated pyridine core is a versatile scaffold in medicinal chemistry, often used in compounds targeting kinases and other enzymes. The iodine atom can serve as a handle for further functionalization via cross-coupling reactions, allowing for the synthesis of diverse compound libraries for screening.
Conclusion
This compound is a chemical entity with a well-defined structure. Although detailed experimental and biological data are currently lacking in the public domain, its synthesis is feasible through established chemical transformations. This compound represents a potential building block for the synthesis of more complex molecules with potential therapeutic applications. Further research is warranted to fully characterize its properties and explore its utility in drug discovery and development. Researchers interested in this molecule would need to undertake its synthesis and full analytical characterization.
N-(3-Iodopyridin-4-yl)pivalamide: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a concise overview of N-(3-Iodopyridin-4-yl)pivalamide, a pyridine derivative of interest in medicinal chemistry and drug discovery. This document details the physicochemical properties, a proposed synthetic route with a comprehensive experimental protocol, and a visual representation of the synthetic workflow. Due to the limited publicly available data, this guide focuses on the foundational chemical aspects of the compound.
Physicochemical Properties
This compound is an organic compound featuring a pyridine ring substituted with an iodine atom and a pivalamide group. The presence of the sterically hindered tert-butyl group in the pivalamide moiety can influence the molecule's conformation and binding characteristics. The molecular structure and key identifiers are summarized in the table below.
| Property | Value |
| Molecular Formula | C₁₀H₁₃IN₂O |
| Molecular Weight | 304.13 g/mol |
| IUPAC Name | N-(3-iodopyridin-4-yl)-2,2-dimethylpropanamide |
| CAS Number | 113975-33-0 |
| Canonical SMILES | CC(C)(C)C(=O)NC1=C(I)C=NC=C1 |
Proposed Synthesis
Synthetic Workflow
The proposed two-step synthesis commences with the iodination of 4-aminopyridine to yield 4-amino-3-iodopyridine, which is then acylated to produce the final product.
An In-depth Technical Guide to 2,2-dimethyl-N-(3-iodopyridin-4-yl)propanamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and (where available) biological context of 2,2-dimethyl-N-(3-iodopyridin-4-yl)propanamide, a compound of interest in medicinal chemistry and drug discovery.
Chemical Identity and Properties
The compound, commonly known as N-(3-Iodopyridin-4-yl)pivalamide, is systematically named 2,2-dimethyl-N-(3-iodopyridin-4-yl)propanamide according to IUPAC nomenclature. Its chemical structure and key properties are summarized below.
| Property | Value | Reference |
| Systematic IUPAC Name | 2,2-dimethyl-N-(3-iodopyridin-4-yl)propanamide | PubChem |
| Common Name | This compound | PubChem |
| Molecular Formula | C₁₀H₁₃IN₂O | [1] |
| Molecular Weight | 304.13 g/mol | |
| PubChem CID | 819120 | [1] |
Synthesis
General Experimental Protocol: N-acylation of 3-iodopyridin-4-amine
This protocol is based on established methods for the acylation of aminopyridines.
Materials:
-
3-iodopyridin-4-amine
-
Pivaloyl chloride
-
Anhydrous dichloromethane (DCM) or a similar aprotic solvent
-
A non-nucleophilic base (e.g., triethylamine or pyridine)
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane and ethyl acetate)
Procedure:
-
Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-iodopyridin-4-amine (1.0 equivalent) in anhydrous dichloromethane.
-
Addition of Base: To the stirred solution, add a non-nucleophilic base such as triethylamine (1.2 equivalents).
-
Addition of Acylating Agent: Cool the reaction mixture to 0 °C using an ice bath. Slowly add pivaloyl chloride (1.1 equivalents) dropwise to the stirred solution.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and continue stirring. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with dichloromethane or ethyl acetate. Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with a mild acid (e.g., 1 M HCl) to remove the base, followed by a saturated aqueous solution of sodium bicarbonate, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure 2,2-dimethyl-N-(3-iodopyridin-4-yl)propanamide.
Diagram of the Synthetic Workflow:
Caption: Synthetic workflow for 2,2-dimethyl-N-(3-iodopyridin-4-yl)propanamide.
Biological Activity and Potential Applications
As of the latest available information, there are no specific public-domain studies detailing the biological activity, screening results, or therapeutic targets for 2,2-dimethyl-N-(3-iodopyridin-4-yl)propanamide. However, the structural motifs present in this molecule, namely the substituted pyridine ring and the pivalamide group, are found in various biologically active compounds.
The pyridine ring is a common scaffold in medicinal chemistry, known to interact with a wide range of biological targets. The introduction of an iodine atom can significantly alter the pharmacokinetic and pharmacodynamic properties of a molecule, for instance, by participating in halogen bonding or by modifying its metabolic profile.
Given its structure, 2,2-dimethyl-N-(3-iodopyridin-4-yl)propanamide could be a candidate for screening in various therapeutic areas, including but not limited to:
-
Oncology: As a potential kinase inhibitor or modulator of other signaling pathways involved in cancer progression.
-
Neurological Disorders: The pyridine scaffold is present in many centrally acting agents.
-
Infectious Diseases: As a potential antibacterial or antiviral agent.
Further research is required to elucidate the specific biological activities and potential therapeutic applications of this compound.
Logical Relationship for Drug Discovery and Development:
Caption: A generalized workflow for the discovery and development of a novel compound.
Conclusion
2,2-dimethyl-N-(3-iodopyridin-4-yl)propanamide is a readily synthesizable compound with structural features that suggest potential for biological activity. This technical guide provides a foundation for its synthesis and outlines a logical progression for its future investigation in the context of drug discovery and development. The absence of publicly available biological data highlights an opportunity for novel research into the therapeutic potential of this and related compounds.
References
N-(3-Iodopyridin-4-yl)pivalamide: A Review of Available Information and a Proposed Synthetic Approach
For Immediate Release
This technical guide addresses the current state of knowledge regarding the chemical compound N-(3-Iodopyridin-4-yl)pivalamide. Directed at researchers, scientists, and professionals in drug development, this document synthesizes the limited publicly available data and proposes a viable synthetic pathway. Despite a comprehensive literature search, it is important to note that specific experimental data on the biological activity and detailed synthetic protocols for this compound are not extensively reported in peer-reviewed journals or patent literature.
Chemical Properties and Identification
This compound is a halogenated pyridine derivative. Its basic chemical and physical properties are summarized below.
| Property | Value |
| Molecular Formula | C₁₀H₁₃IN₂O |
| Molecular Weight | 304.13 g/mol |
| CAS Number | Not consistently reported |
| Canonical SMILES | CC(C)(C)C(=O)NC1=C(I)C=NC=C1 |
| InChI Key | Not consistently reported |
| Appearance | Expected to be a solid at room temperature |
Proposed Synthesis of this compound
While a specific, detailed experimental protocol for the synthesis of this compound is not available in the current body of scientific literature, a plausible synthetic route can be proposed based on established chemical principles and the availability of starting materials. The suggested starting material is 4-Amino-3-iodopyridine, which is commercially available. The synthesis would proceed via an acylation reaction.
Proposed Experimental Protocol:
Objective: To synthesize this compound from 4-Amino-3-iodopyridine.
Materials:
-
4-Amino-3-iodopyridine
-
Pivaloyl chloride
-
Anhydrous pyridine or another suitable non-nucleophilic base (e.g., triethylamine)
-
Anhydrous dichloromethane (DCM) or a similar aprotic solvent
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-Amino-3-iodopyridine (1.0 equivalent) in anhydrous dichloromethane.
-
Addition of Base: To the stirred solution, add anhydrous pyridine (1.2 equivalents). Cool the mixture to 0 °C in an ice bath.
-
Acylation: Slowly add pivaloyl chloride (1.1 equivalents) dropwise to the reaction mixture. Maintain the temperature at 0 °C during the addition.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the solvent in vacuo to yield the crude product.
-
Final Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
Caption: Proposed workflow for the synthesis of this compound.
Biological Activity and Signaling Pathways
A thorough review of scientific databases and literature reveals a lack of published information regarding the biological activity of this compound. Consequently, there is no quantitative data, such as IC₅₀ or EC₅₀ values, to report. Furthermore, no signaling pathways or mechanisms of action involving this specific compound have been described.
Conclusion
This compound is a chemical entity for which detailed scientific characterization is not yet publicly available. While its synthesis is feasible through standard organic chemistry reactions as proposed in this guide, its biological functions and potential applications in drug discovery and development remain to be elucidated. Further research is required to determine the pharmacological profile of this compound. Researchers interested in this molecule are encouraged to perform de novo synthesis and biological screening to uncover its potential therapeutic value.
N-(3-Iodopyridin-4-yl)pivalamide: A Technical Overview of a Chemical Intermediate
Published: December 23, 2025
Introduction
N-(3-Iodopyridin-4-yl)pivalamide is a halogenated pyridine derivative with the chemical formula C10H13IN2O. While the broader class of pyridine-containing compounds has been extensively investigated in medicinal chemistry for a wide range of biological activities, this compound is primarily documented in the scientific literature as a chemical intermediate. This technical guide provides a comprehensive overview of the available information on its synthesis, with the acknowledgment that public domain data regarding its specific biological discovery, mechanism of action, and quantitative biological data is not available at the time of this publication.
Chemical Properties and Synthesis
A summary of the key chemical properties for this compound is provided in the table below.
| Property | Value |
| Molecular Formula | C10H13IN2O |
| Molecular Weight | 304.13 g/mol |
| IUPAC Name | N-(3-iodopyridin-4-yl)-2,2-dimethylpropanamide |
| CAS Number | 113975-33-0 |
| Canonical SMILES | CC(C)(C)C(=O)NC1=CN=C(C=C1)I |
Synthesis Protocol
The synthesis of this compound is typically achieved through the acylation of 4-amino-3-iodopyridine with pivaloyl chloride. The following is a representative experimental protocol:
Materials:
-
4-amino-3-iodopyridine
-
Pivaloyl chloride
-
Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran)
-
Tertiary amine base (e.g., triethylamine, pyridine)
-
Standard laboratory glassware and stirring apparatus
-
Purification setup (e.g., column chromatography or recrystallization solvents)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-amino-3-iodopyridine and a tertiary amine base in an anhydrous solvent.
-
Addition of Acylating Agent: Cool the reaction mixture in an ice bath (0 °C). Slowly add pivaloyl chloride dropwise to the stirred solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with the addition of water or a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Combine the organic layers, dry over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield this compound.
The logical workflow for this synthesis is depicted in the following diagram:
Caption: A flowchart illustrating the key stages in the synthesis of this compound.
Biological Activity and Discovery Context
A thorough search of publicly available scientific databases and patent literature did not yield specific information regarding the discovery of this compound as a biologically active agent. There is no reported data on its mechanism of action, specific biological targets, or any quantitative measures of its activity (e.g., IC50 or EC50 values).
While this specific molecule lacks detailed biological characterization in the public domain, it is important to note that the iodopyridine and pivalamide moieties are present in various compounds with documented biological activities. Substituted iodopyridines have been explored as inhibitors of various enzymes and as components of pharmacologically active molecules. Similarly, the pivalamide group is often used in medicinal chemistry to introduce steric bulk or improve metabolic stability.
Given the available information, this compound is best categorized as a synthetic intermediate, potentially useful for the elaboration into more complex molecules for biological screening. For instance, it can serve as a precursor for further chemical modifications on the pyridine ring, leveraging the reactivity of the iodo-substituent in cross-coupling reactions.
The logical relationship of this compound as a chemical intermediate is shown below:
In-Depth Technical Guide on the Safety and Handling of N-(3-Iodopyridin-4-yl)pivalamide
Introduction
N-(3-Iodopyridin-4-yl)pivalamide is a chemical compound with potential applications in pharmaceutical research and development. Due to the limited availability of specific safety and toxicological data for this compound, a precautionary approach based on the known hazards of its structural components is essential for ensuring laboratory safety. This guide provides a comprehensive overview of the inferred potential hazards, recommended handling procedures, and emergency protocols.
Hazard Identification and Classification
The hazard profile of this compound can be inferred from its constituent parts: the iodopyridine ring and the pivalamide group.
-
3-Iodopyridine Moiety: The presence of the 3-iodopyridine structure suggests that the compound may cause skin, eye, and respiratory irritation.[1][2][3][4]
-
4-Aminopyridine Precursor: The precursor to this compound, 4-aminopyridine, is known to be highly toxic. It is fatal if swallowed and toxic in contact with skin or if inhaled.[5] It also causes severe skin burns and eye damage.[5][6] While the final compound is derivatized, a high degree of caution is warranted.
-
Pivalamide Group: Pivalamide derivatives are generally considered to be irritants to the skin and eyes.
Based on this analysis, this compound should be handled as a potentially hazardous substance with the following inferred classifications:
Table 1: Inferred GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 2/3 (Inferred) | H300/H301: Fatal or Toxic if swallowed |
| Acute Toxicity, Dermal | Category 3 (Inferred) | H311: Toxic in contact with skin |
| Acute Toxicity, Inhalation | Category 3 (Inferred) | H331: Toxic if inhaled |
| Skin Corrosion/Irritation | Category 1B/2 (Inferred) | H314/H315: Causes severe skin burns and eye damage or Causes skin irritation |
| Serious Eye Damage/Irritation | Category 1 (Inferred) | H318: Causes serious eye damage |
| Specific Target Organ Toxicity | Category 3 (Inferred) | H335: May cause respiratory irritation |
Physical and Chemical Properties
Specific physical and chemical data for this compound are limited. The following table summarizes available information for the compound and key related substances.
Table 2: Physical and Chemical Properties
| Property | This compound | 3-Iodopyridine | 4-Aminopyridine |
| CAS Number | 113975-33-0 | 1120-90-7 | 504-24-5 |
| Molecular Formula | C10H13IN2O | C5H4IN | C5H6N2 |
| Molecular Weight | 304.13 g/mol | 205.00 g/mol | 94.12 g/mol |
| Appearance | Not specified | Light yellow solid crystalline | White to pale yellow crystalline powder |
| Melting Point | Not specified | 53 - 56 °C | 155 - 158 °C |
| Boiling Point | Not specified | Not available | 273 °C |
| Flash Point | Not specified | 106 °C | Not available |
| Solubility | Not specified | No information available | Soluble in water |
Experimental Protocols: Safe Handling and Storage
Given the inferred hazards, stringent safety protocols must be implemented when handling this compound.
Engineering Controls
-
Chemical Fume Hood: All work with this compound, including weighing and solution preparation, must be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Ventilation: Ensure adequate general laboratory ventilation.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory.
Table 3: Recommended Personal Protective Equipment
| Protection Type | Specification |
| Eye/Face Protection | Chemical safety goggles and a face shield. |
| Skin Protection | |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). Change gloves frequently and immediately if contaminated. |
| Body Protection | A lab coat, worn fully buttoned. Consider a chemically resistant apron for larger quantities. |
| Respiratory Protection | A NIOSH-approved respirator with an appropriate cartridge may be necessary for certain operations, such as handling large quantities or in case of ventilation failure. Consult with a safety professional for respirator selection. |
Hygiene Measures
-
Avoid contact with skin, eyes, and clothing.
-
Wash hands thoroughly after handling and before leaving the laboratory.
-
Do not eat, drink, or smoke in areas where this compound is handled.
-
Contaminated work clothing should not be allowed out of the workplace and should be decontaminated before reuse.
Storage
-
Store in a tightly sealed, clearly labeled container.
-
Keep in a cool, dry, and well-ventilated area.
-
Store away from incompatible materials such as strong oxidizing agents.
-
The storage area should be secured and accessible only to authorized personnel.
Emergency Procedures
First Aid Measures
Immediate medical attention is critical in case of exposure.
Table 4: First Aid Measures
| Exposure Route | Procedure |
| Inhalation | Move the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention. |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Specific Hazards: Thermal decomposition may produce toxic fumes, including carbon oxides, nitrogen oxides, and hydrogen iodide.
-
Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective gear.
Accidental Release Measures
-
Personal Precautions: Evacuate the area. Wear appropriate PPE as described in Section 4.2. Avoid breathing dust or vapors.
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.
-
Methods for Cleaning Up: Carefully sweep up solid spills, avoiding dust generation, and place in a sealed container for disposal. For liquid spills, absorb with an inert material and place in a sealed container for disposal.
Toxicological Information
No specific toxicological data for this compound has been found. The following table summarizes available data for a key precursor, 4-aminopyridine, to highlight the potential for high toxicity.
Table 5: Toxicological Data for 4-Aminopyridine
| Test | Species | Route | Value |
| LD50 | Rat | Oral | 20-29 mg/kg[7] |
| LD50 | Rabbit | Dermal | 327 mg/kg |
| LC50 | Rat | Inhalation (4h) | 0.53 mg/L (dust/mist) |
Disposal Considerations
Dispose of waste material in accordance with all applicable federal, state, and local regulations. This compound should be treated as hazardous waste. Do not dispose of it down the drain or into the environment.
Visualization of Safe Handling Workflow
The following diagram illustrates a logical workflow for the safe handling of this compound, from initial assessment to final disposal.
References
- 1. synquestlabs.com [synquestlabs.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. sodiumiodide.net [sodiumiodide.net]
- 4. 3-Iodopyridine | C5H4IN | CID 70714 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. fishersci.co.uk [fishersci.co.uk]
- 7. EXTOXNET PIP - 4-AMINOPYRIDINE [extoxnet.orst.edu]
A Technical Guide to the Predicted Spectral Characteristics and Analysis of N-(3-Iodopyridin-4-yl)pivalamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(3-Iodopyridin-4-yl)pivalamide is a halogenated pyridine derivative. The presence of the iodine atom and the pivalamide group on the pyridine ring is expected to confer specific spectroscopic characteristics. This guide provides an in-depth overview of the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, along with generalized experimental protocols for its synthesis and characterization.
Predicted Spectral Data
The following tables summarize the predicted spectral data for this compound. These predictions are based on the analysis of its constituent functional groups and comparison with similar known compounds.
Table 1: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~ 8.5 - 8.7 | Doublet | 1H | H-2 (proton ortho to the ring nitrogen) |
| ~ 8.3 - 8.5 | Doublet | 1H | H-6 (proton ortho to the ring nitrogen) |
| ~ 7.5 - 7.8 | Singlet (broad) | 1H | N-H (amide proton) |
| ~ 7.2 - 7.4 | Doublet | 1H | H-5 (proton adjacent to the iodine) |
| ~ 1.3 - 1.5 | Singlet | 9H | C(CH₃)₃ (tert-butyl protons) |
Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 176 - 178 | C=O (amide carbonyl) |
| ~ 150 - 155 | C-4 (carbon attached to nitrogen) |
| ~ 148 - 152 | C-2 and C-6 (carbons ortho to ring nitrogen) |
| ~ 120 - 125 | C-5 (carbon adjacent to iodine) |
| ~ 90 - 95 | C-3 (carbon attached to iodine) |
| ~ 39 - 41 | C(CH₃)₃ (quaternary carbon) |
| ~ 27 - 29 | C(CH₃)₃ (methyl carbons) |
Table 3: Predicted IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300 - 3400 | Medium | N-H stretch (amide) |
| 2970 - 2870 | Strong | C-H stretch (aliphatic, tert-butyl) |
| ~ 1680 - 1700 | Strong | C=O stretch (amide I band) |
| ~ 1580 - 1600 | Medium | C=C and C=N stretching (pyridine ring) |
| ~ 1520 - 1540 | Medium | N-H bend (amide II band) |
| ~ 1200 - 1300 | Strong | C-N stretch |
| ~ 600 - 700 | Medium-Strong | C-I stretch |
Table 4: Predicted Mass Spectrometry (EI) Fragmentation Data
| m/z | Interpretation |
| 318 | [M]⁺ (Molecular ion) |
| 261 | [M - C(CH₃)₃]⁺ (Loss of tert-butyl group) |
| 233 | [M - C(O)C(CH₃)₃]⁺ (Loss of pivaloyl group) |
| 220 | [C₅H₅IN₂]⁺ (Fragment from cleavage of the amide bond) |
| 193 | [M - I]⁺ (Loss of iodine radical) |
| 57 | [C(CH₃)₃]⁺ (tert-butyl cation) |
Experimental Protocols
The following are generalized experimental protocols for the synthesis of this compound and the acquisition of its spectral data.
3.1. Synthesis of this compound
This procedure is a general method for the acylation of aminopyridines.[1]
-
Materials: 4-Amino-3-iodopyridine, pivaloyl chloride, anhydrous pyridine, and anhydrous dichloromethane (DCM).
-
Procedure:
-
Dissolve 4-amino-3-iodopyridine (1.0 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add anhydrous pyridine (1.2 equivalents) to the solution.
-
Cool the mixture to 0 °C using an ice bath.
-
Slowly add pivaloyl chloride (1.1 equivalents) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
3.2. NMR Spectroscopy
-
Sample Preparation:
-
Dissolve 5-10 mg of the purified this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃).[2]
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Filter the solution into a 5 mm NMR tube.
-
-
Data Acquisition:
-
Acquire ¹H and ¹³C NMR spectra on a 400 or 500 MHz spectrometer.
-
For ¹H NMR, a typical spectral width would be -2 to 12 ppm.
-
For ¹³C NMR, a typical spectral width would be 0 to 200 ppm.
-
Process the data using appropriate software (e.g., MestReNova, TopSpin).
-
3.3. IR Spectroscopy
-
Sample Preparation:
-
For Attenuated Total Reflectance (ATR)-IR, place a small amount of the solid sample directly on the ATR crystal.
-
For KBr pellet method, mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin pellet.
-
-
Data Acquisition:
-
Record the IR spectrum over a range of 4000 to 400 cm⁻¹.
-
Perform a background scan before running the sample.
-
3.4. Mass Spectrometry
-
Sample Preparation:
-
Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.
-
Further dilute the sample as needed for the specific instrument.
-
-
Data Acquisition:
-
Analyze the sample using an Electron Ionization (EI) or Electrospray Ionization (ESI) mass spectrometer.
-
For EI, a direct insertion probe may be used for a solid sample.
-
For ESI, the sample solution is infused directly or via liquid chromatography (LC).
-
Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).
-
Visualization of Experimental Workflow
The following diagram illustrates a general workflow for the synthesis and characterization of a novel chemical entity like this compound.
Caption: A generalized workflow for the synthesis and spectroscopic characterization of this compound.
References
Methodological & Application
Application Notes and Protocols for N-(3-Iodopyridin-4-yl)pivalamide in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(3-Iodopyridin-4-yl)pivalamide is a valuable synthetic intermediate in medicinal chemistry and drug development. The presence of an iodine atom on the pyridine ring makes it an excellent substrate for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds, allowing for the construction of complex molecular architectures from simple precursors.[1] The pivalamide protecting group offers stability under a range of reaction conditions and can be removed post-coupling to liberate the versatile 4-aminopyridine moiety.
This document provides detailed application notes and model protocols for the use of this compound in several key cross-coupling reactions: Suzuki-Miyaura coupling, Sonogashira coupling, Heck coupling, and Buchwald-Hartwig amination. These protocols are based on established methodologies for structurally similar aryl and heteroaryl iodides and serve as a robust starting point for synthetic applications.[2][3]
Key Applications
The strategic placement of the iodo group at the 3-position of the 4-pivalamidopyridine core allows for the introduction of a wide variety of substituents, leading to the synthesis of diverse compound libraries for screening and lead optimization.
-
Suzuki-Miyaura Coupling: Introduction of aryl and heteroaryl groups.
-
Sonogashira Coupling: Formation of C(sp²)-C(sp) bonds to introduce alkynyl moieties.[4]
-
Heck Coupling: Vinylation of the pyridine core.[5]
-
Buchwald-Hartwig Amination: Synthesis of N-aryl and N-heteroaryl derivatives.[6]
Data Presentation: Representative Reaction Conditions
The following tables summarize typical reaction conditions for the major classes of cross-coupling reactions. It is important to note that optimization of these conditions may be necessary for specific substrates.
Table 1: Suzuki-Miyaura Coupling - Representative Conditions [3][7]
| Parameter | Condition | Notes |
| Palladium Catalyst | Pd(PPh₃)₄ (2-5 mol%) or PdCl₂(dppf) (2-5 mol%) | Choice of catalyst and ligand can influence yield and reaction time. |
| Boronic Acid/Ester | 1.1 - 1.5 equivalents | Aryl, heteroaryl, or vinyl boronic acids/esters can be used. |
| Base | K₂CO₃, Cs₂CO₃, or K₃PO₄ (2-3 equivalents) | Base choice is crucial and often substrate-dependent. |
| Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O, or DMF | A mixture of an organic solvent and water is common. |
| Temperature | 80 - 110 °C | Reaction temperature depends on the reactivity of the coupling partners. |
| Reaction Time | 2 - 24 hours | Monitored by TLC or LC-MS. |
Table 2: Sonogashira Coupling - Representative Conditions [4][8]
| Parameter | Condition | Notes |
| Palladium Catalyst | Pd(PPh₃)₂Cl₂ (1-5 mol%) | Other Pd(0) or Pd(II) sources can also be effective. |
| Copper Co-catalyst | CuI (1-10 mol%) | Essential for the traditional Sonogashira reaction. |
| Terminal Alkyne | 1.1 - 1.5 equivalents | A wide range of terminal alkynes can be coupled. |
| Base | Triethylamine (Et₃N) or Diisopropylamine (DIPA) | Acts as both a base and a solvent in some cases. |
| Solvent | THF, DMF, or neat amine | Anhydrous and anaerobic conditions are typically required. |
| Temperature | Room Temperature to 80 °C | Milder conditions are often sufficient for reactive iodides. |
| Reaction Time | 1 - 12 hours | Monitored by TLC or GC-MS. |
Table 3: Heck Coupling - Representative Conditions [9][10]
| Parameter | Condition | Notes |
| Palladium Catalyst | Pd(OAc)₂ (1-5 mol%) | Often used with a phosphine ligand. |
| Ligand | PPh₃, P(o-tol)₃, or phosphine-free (Jeffery conditions) | Ligand choice can influence regioselectivity and yield. |
| Alkene | 1.1 - 2.0 equivalents | Electron-deficient alkenes like acrylates and styrenes are common. |
| Base | Et₃N, K₂CO₃, or NaOAc (1.5-2.5 equivalents) | An organic or inorganic base is required to neutralize the generated HX. |
| Solvent | DMF, Acetonitrile, or Toluene | The choice of solvent can affect reaction efficiency. |
| Temperature | 80 - 120 °C | Higher temperatures are often necessary for the Heck reaction. |
| Reaction Time | 4 - 24 hours | Monitored by TLC or GC-MS. |
Table 4: Buchwald-Hartwig Amination - Representative Conditions [6][11]
| Parameter | Condition | Notes |
| Palladium Catalyst | Pd₂(dba)₃ (1-4 mol%) or Pd(OAc)₂ (1-4 mol%) | Pre-catalysts are often used for convenience and stability. |
| Ligand | XPhos, SPhos, BINAP, or RuPhos (1.2-2.0 eq. to Pd) | Bulky, electron-rich phosphine ligands are crucial for high yields. |
| Amine | 1.1 - 1.5 equivalents | Primary and secondary amines can be used. |
| Base | NaOt-Bu, K₃PO₄, or Cs₂CO₃ (1.5-2.5 equivalents) | A strong, non-nucleophilic base is typically required. |
| Solvent | Toluene, Dioxane, or THF | Anhydrous, deoxygenated solvents are necessary. |
| Temperature | 80 - 110 °C | Reaction temperature is dependent on the substrates and catalyst system. |
| Reaction Time | 4 - 24 hours | Monitored by TLC or LC-MS. |
Experimental Protocols
General Considerations:
-
All reactions should be performed under an inert atmosphere (e.g., Nitrogen or Argon) using standard Schlenk techniques.
-
Anhydrous solvents and reagents are recommended for optimal results, particularly for the Sonogashira and Buchwald-Hartwig reactions.
-
The progress of the reactions should be monitored by an appropriate analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).
Protocol 1: Suzuki-Miyaura Coupling
This protocol describes a model procedure for the coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
Procedure:
-
To a dry Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, and potassium carbonate.
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
Under a positive pressure of the inert gas, add the palladium catalyst.
-
Add the degassed solvent mixture (e.g., 1,4-Dioxane/Water, 4:1 v/v) via syringe.[3]
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction's progress. Once the starting material is consumed (typically 4-16 hours), cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Sonogashira Coupling
This protocol provides a general method for the coupling of this compound with a terminal alkyne.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.03 equiv)
-
Copper(I) iodide (CuI) (0.05 equiv)
-
Triethylamine (Et₃N) (anhydrous)
-
Tetrahydrofuran (THF) (anhydrous)
Procedure:
-
To a dry Schlenk flask containing a magnetic stir bar, add this compound, the palladium catalyst, and the copper co-catalyst.
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
Add anhydrous THF and anhydrous triethylamine via syringe.
-
Add the terminal alkyne dropwise via syringe.
-
Stir the reaction mixture at room temperature. If the reaction is sluggish, it can be gently heated to 40-60 °C.
-
Monitor the reaction's progress. Upon completion (typically 2-8 hours), quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the mixture three times with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 3: Buchwald-Hartwig Amination
This protocol details a model procedure for the amination of this compound with a primary or secondary amine.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equiv)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.08 equiv)
-
Sodium tert-butoxide (NaOt-Bu) (1.5 equiv)
-
Toluene (anhydrous)
Procedure:
-
In a glovebox or under a positive flow of inert gas, add the palladium pre-catalyst, ligand, and sodium tert-butoxide to a dry Schlenk tube.
-
Add this compound and a magnetic stir bar.
-
Seal the tube, remove from the glovebox (if used), and add anhydrous toluene followed by the amine via syringe.
-
Place the reaction tube in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously. Upon completion (typically 4-24 hours), cool to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Catalytic Cycles and Experimental Workflow
The following diagrams illustrate the fundamental mechanisms of the cross-coupling reactions and a general workflow for carrying out these experiments.
Caption: Catalytic cycle for the Suzuki-Miyaura coupling reaction.
Caption: Catalytic cycles for the Sonogashira coupling reaction.
Caption: General experimental workflow for cross-coupling reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. Heck reaction - Wikipedia [en.wikipedia.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Sonogashira Coupling [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. Heck Reaction [organic-chemistry.org]
- 11. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
N-(3-Iodopyridin-4-yl)pivalamide: A Versatile Building Block in Medicinal Chemistry
Introduction: N-(3-Iodopyridin-4-yl)pivalamide is a valuable heterocyclic building block in medicinal chemistry, offering a strategic platform for the synthesis of a diverse range of biologically active molecules. The presence of an iodine atom on the pyridine ring provides a reactive handle for various palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse substituents. The pivalamide group, on the other hand, can influence the molecule's physicochemical properties and engage in crucial hydrogen bonding interactions with biological targets. This document provides detailed application notes and experimental protocols for the synthesis and utilization of this compound in the development of potential therapeutic agents, particularly kinase inhibitors and G-protein coupled receptor (GPCR) modulators.
Synthesis of this compound
The synthesis of this compound can be achieved through a two-step process starting from 4-aminopyridine. The initial iodination of 4-aminopyridine at the 3-position is followed by N-acylation with pivaloyl chloride.
Experimental Protocol: Synthesis of 4-amino-3-iodopyridine
A common precursor for this compound is 4-amino-3-iodopyridine. A general procedure for its synthesis is as follows:
-
To a solution of 4-aminopyridine in a suitable solvent such as acetic acid, an iodinating agent like iodine monochloride (ICl) is added.
-
The reaction mixture is heated to facilitate the electrophilic substitution.
-
Upon completion, the reaction is quenched, and the product is isolated and purified by crystallization or chromatography.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: In a round-bottom flask, dissolve 4-amino-3-iodopyridine (1.0 eq.) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Base: Add a non-nucleophilic base, such as triethylamine (1.2 eq.) or pyridine (1.2 eq.), to the solution and cool the mixture to 0 °C in an ice bath.
-
Acylation: Slowly add pivaloyl chloride (1.1 eq.) dropwise to the stirred solution, maintaining the temperature at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, quench it by adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent like ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield this compound.
| Step | Reagent/Condition | Molar Ratio (eq.) | Typical Yield (%) |
| Iodination | 4-Aminopyridine, ICl, Acetic Acid | 1.0, 1.1, - | 70-80 |
| Acylation | 4-Amino-3-iodopyridine, Pivaloyl Chloride, Triethylamine, DCM | 1.0, 1.1, 1.2, - | 85-95 |
Applications in Medicinal Chemistry
The strategic placement of the iodine atom makes this compound an ideal substrate for palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. These transformations allow for the introduction of aryl, heteroaryl, alkynyl, and amino moieties at the 3-position of the pyridine ring, leading to the generation of diverse chemical libraries for drug discovery.
Synthesis of Kinase Inhibitors
The pyridine scaffold is a common feature in many kinase inhibitors, often mimicking the hinge-binding region of ATP. By functionalizing this compound, novel kinase inhibitors targeting pathways like the PI3K/Akt/mTOR pathway can be synthesized.
Experimental Protocol: Suzuki-Miyaura Coupling for Biaryl Derivatives
-
Reaction Setup: In a Schlenk flask, combine this compound (1.0 eq.), the desired aryl or heteroaryl boronic acid (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base like potassium carbonate (2.0 eq.).
-
Solvent and Degassing: Add a degassed solvent system, typically a mixture of toluene and water (4:1). Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: After completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated. The crude product is purified by column chromatography.
| Coupling Partner (Boronic Acid) | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | 85 |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | 100 | 88 |
| 3-Thienylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 95 | 82 |
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[1] Dysregulation of this pathway is frequently observed in various cancers, making it a prime target for drug development. Inhibitors targeting key kinases in this pathway, such as PI3K, Akt, and mTOR, have shown significant therapeutic potential.[2][3]
Synthesis of GPCR Modulators
GPCRs are a large family of transmembrane receptors that play a central role in cellular signaling and are major drug targets. This compound can be utilized to synthesize novel ligands for GPCRs, such as nicotinic acetylcholine receptors (nAChRs) and metabotropic glutamate receptors (mGluRs), which are implicated in various neurological and psychiatric disorders.
Experimental Protocol: Sonogashira Coupling for Alkynyl Derivatives
-
Reaction Setup: In a Schlenk flask, combine this compound (1.0 eq.), the terminal alkyne (1.2 eq.), a palladium catalyst like Pd(PPh₃)₂Cl₂ (0.03 eq.), and a copper(I) co-catalyst such as CuI (0.05 eq.).
-
Solvent and Base: Add a degassed solvent, typically a mixture of THF and a base like triethylamine (2:1).
-
Reaction: Stir the reaction mixture at room temperature for 6-18 hours under an inert atmosphere. Monitor the reaction by TLC.
-
Work-up and Purification: Upon completion, filter the reaction mixture through a pad of Celite and wash with THF. The filtrate is concentrated, and the residue is taken up in ethyl acetate, washed with water and brine, dried, and concentrated. The crude product is purified by column chromatography.
| Coupling Partner (Alkyne) | Pd Catalyst | Cu Co-catalyst | Base | Solvent | Temperature (°C) | Yield (%) |
| Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Triethylamine | THF | RT | 90 |
| 1-Ethynyl-4-fluorobenzene | Pd(OAc)₂/PPh₃ | CuI | Diisopropylamine | DMF | RT | 87 |
| Trimethylsilylacetylene | Pd(PPh₃)₄ | CuI | Triethylamine | Toluene | 50 | 92 |
Nicotinic Acetylcholine Receptor (nAChR) Modulation
Nicotinic acetylcholine receptors are ligand-gated ion channels involved in various physiological processes, including cognitive function and addiction. The pyridine nitrogen of nAChR agonists is known to form a crucial hydrogen bond with the receptor's backbone.[4] Derivatives of this compound can be designed to interact with nAChRs as either agonists or allosteric modulators.
Metabotropic Glutamate Receptor 5 (mGluR5) Modulation
mGluR5 is a GPCR that plays a role in synaptic plasticity and is a target for the treatment of various CNS disorders, including anxiety and schizophrenia.[5] Phenylethynyl-substituted pyridines have been identified as potent allosteric modulators of mGluR5.[6] The Sonogashira coupling of this compound provides a direct route to such compounds.
Conclusion
This compound serves as a highly adaptable and valuable building block for the synthesis of diverse and complex molecules in medicinal chemistry. Its utility in established cross-coupling reactions provides a straightforward and efficient means to explore structure-activity relationships in the pursuit of novel therapeutics targeting a range of diseases, including cancer and neurological disorders. The protocols and application notes provided herein offer a solid foundation for researchers to leverage the potential of this versatile scaffold in their drug discovery programs.
References
- 1. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. adooq.com [adooq.com]
- 3. The PI3K/AKT/mTOR signaling pathway inhibitors enhance radiosensitivity in cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nicotinic pharmacophore: The pyridine N of nicotine and carbonyl of acetylcholine hydrogen bond across a subunit interface to a backbone NH - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of Novel Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 Reveals Chemical and Functional Diversity and In Vivo Activity in Rat Behavioral Models of Anxiolytic and Antipsychotic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-Methyl-6-(phenylethynyl)pyridine - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Reactions of N-(3-Iodopyridin-4-yl)pivalamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for common palladium-catalyzed cross-coupling reactions utilizing N-(3-Iodopyridin-4-yl)pivalamide as a key building block. This versatile intermediate is particularly useful in the synthesis of complex substituted pyridine derivatives, which are prevalent scaffolds in medicinal chemistry. The protocols outlined below are for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds between this compound and various boronic acids or esters.[1][2] This reaction is essential for the synthesis of 3-aryl or 3-heteroaryl pyridines. The reactivity of the carbon-iodine bond allows for selective coupling under relatively mild conditions.[3]
Reaction Principle
The reaction proceeds via a catalytic cycle involving the oxidative addition of the aryl iodide to a palladium(0) species, followed by transmetalation with a boronic acid derivative (activated by a base), and concluding with reductive elimination to yield the coupled product and regenerate the catalyst.[1]
Experimental Protocol: General Procedure
-
Reaction Setup: In an oven-dried Schlenk flask, combine this compound (1.0 equiv.), the corresponding arylboronic acid (1.2-1.5 equiv.), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this process three times.
-
Catalyst Addition: Add the palladium catalyst, such as Pd(PPh₃)₄ (0.05 equiv.) or a combination of a palladium source (e.g., Pd₂(dba)₃) and a ligand (e.g., XPhos).
-
Solvent Addition: Add a degassed solvent system, typically a mixture like 1,4-dioxane/water or toluene/ethanol.
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Data Presentation: Representative Suzuki-Miyaura Coupling Conditions
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/Ethanol | 110 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | Toluene/Ethanol | 110 | 10 | 80-90 |
| 3 | 3-Thienylboronic acid | Pd₂(dba)₃ (2) / XPhos (4) | K₃PO₄ | 1,4-Dioxane | 100 | 16 | 75-85 |
| 4 | 2-Pyridylboronic acid | Pd₂(dba)₃ (2) / SPhos (4) | K₃PO₄ | 1,4-Dioxane | 100 | 18 | 60-75 |
Yields are typical for analogous reactions and may vary.
Visualization: Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of C-N bonds, coupling this compound with a wide range of primary and secondary amines.[4] This reaction is a cornerstone for synthesizing N-aryl and N-heteroaryl amines, which are significant in pharmaceutical development.[5][6]
Reaction Principle
The catalytic cycle involves the oxidative addition of the aryl iodide to a Pd(0) complex, followed by coordination and deprotonation of the amine by a base to form a palladium-amido complex.[7] Reductive elimination from this complex yields the desired arylamine product and regenerates the Pd(0) catalyst.[4] The choice of a bulky, electron-rich phosphine ligand is crucial for high efficiency.[8]
Experimental Protocol: General Procedure
-
Reaction Setup: In an oven-dried Schlenk tube, add this compound (1.0 equiv.), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol% Pd), the phosphine ligand (e.g., Xantphos or BrettPhos, 2-4 mol%), and a strong base (e.g., NaOtBu or K₃PO₄, 1.4-2.0 equiv.).
-
Inert Atmosphere: Seal the vessel, and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Reagent Addition: Add the amine (1.2 equiv.) and anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane) via syringe.
-
Reaction: Heat the mixture with stirring to the specified temperature (typically 90-120 °C).
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and quench with water. Filter through a pad of Celite®.
-
Purification: Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by silica gel column chromatography.
Data Presentation: Representative Buchwald-Hartwig Amination Conditions
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (1) | Xantphos (2) | NaOtBu | Toluene | 110 | 12 | 80-90 |
| 2 | Aniline | Pd(OAc)₂ (2) | BrettPhos (4) | K₃PO₄ | 1,4-Dioxane | 100 | 18 | 70-85 |
| 3 | Benzylamine | Pd₂(dba)₃ (1) | RuPhos (2) | K₂CO₃ | Toluene | 110 | 16 | 75-88 |
| 4 | Piperidine | Pd(OAc)₂ (2) | XPhos (4) | NaOtBu | 1,4-Dioxane | 100 | 12 | 82-92 |
Yields are typical for analogous reactions and may vary.
Visualization: Buchwald-Hartwig Catalytic Cycle
Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.
Sonogashira Coupling
The Sonogashira coupling is a highly effective method for forming a carbon-carbon bond between this compound and a terminal alkyne.[9] This reaction is widely used to introduce alkynyl moieties into aromatic systems.[10][11]
Reaction Principle
The reaction is co-catalyzed by palladium and copper complexes.[12] The catalytic cycle involves the oxidative addition of the aryl iodide to a Pd(0) species. Concurrently, a copper(I) acetylide is formed from the terminal alkyne, a copper(I) salt, and a base. Transmetalation of the acetylide group to the palladium complex, followed by reductive elimination, affords the final product.[12]
Experimental Protocol: General Procedure
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (e.g., Argon), add this compound (1.0 equiv.), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (2-5 mol%), and a copper(I) co-catalyst like CuI (1-3 mol%).
-
Solvent and Base: Add an anhydrous, degassed solvent (e.g., THF or DMF) and an amine base (e.g., triethylamine or diisopropylamine, 2-3 equiv.).
-
Alkyne Addition: Slowly add the terminal alkyne (1.1-1.5 equiv.) via syringe.
-
Reaction: Stir the mixture at room temperature or heat gently (e.g., 40-65 °C).
-
Monitoring: Monitor the reaction by TLC. The reaction is often complete within a few hours.
-
Work-up: Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite® to remove catalyst residues.
-
Purification: Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, and concentrate. Purify the crude product using flash column chromatography.
Data Presentation: Representative Sonogashira Coupling Conditions
| Entry | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (1) | Et₃N | THF | RT | 3 | 90-98 |
| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ (3) | CuI (2) | Et₃N | DMF | 40 | 4 | 85-95 |
| 3 | 1-Hexyne | Pd(PPh₃)₂Cl₂ (2) | CuI (1) | i-Pr₂NH | THF | RT | 5 | 88-96 |
| 4 | 2-Methyl-3-butyn-2-ol | Pd(PPh₃)₂Cl₂ (2) | CuI (1) | Et₃N | THF | RT | 2 | 90-97 |
Yields are typical for analogous reactions and may vary.
Visualization: Sonogashira Catalytic Cycles
Caption: Catalytic cycles for the co-catalyzed Sonogashira reaction.
General Experimental Workflow
The following diagram illustrates a typical workflow for the cross-coupling reactions described.
Caption: General experimental workflow for cross-coupling reactions.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines [comptes-rendus.academie-sciences.fr]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. atlanchimpharma.com [atlanchimpharma.com]
- 6. research.rug.nl [research.rug.nl]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. m.youtube.com [m.youtube.com]
- 9. Sonogashira Coupling [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
- 11. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 12. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for Suzuki-Miyaura Coupling of N-(3-Iodopyridin-4-yl)pivalamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds. This methodology is of particular importance in pharmaceutical and materials science for the construction of biaryl and heteroaryl structures, which are common motifs in biologically active molecules and functional materials. This document provides detailed application notes and protocols for the Suzuki-Miyaura coupling of N-(3-Iodopyridin-4-yl)pivalamide with various arylboronic acids. The pivalamide protecting group on the 4-amino position of the pyridine ring offers stability and allows for selective coupling at the 3-position. The protocols outlined below are based on established methodologies for similar 3-halopyridine substrates and are intended to serve as a robust starting point for optimization.
Reaction Principle
The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium catalyst. The key steps of this cycle are:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the carbon-iodine bond of this compound to form a Pd(II) intermediate.
-
Transmetalation: In the presence of a base, the organoboron reagent (arylboronic acid or its ester) transfers the aryl group to the palladium center.
-
Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst which re-enters the catalytic cycle.
Recommended Reagents and Equipment
Reagents:
-
This compound
-
Arylboronic acid or arylboronic acid pinacol ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine ligand (if required, e.g., XPhos, SPhos, PCy₃)
-
Base (e.g., K₃PO₄, K₂CO₃, Na₂CO₃, Cs₂CO₃)
-
Anhydrous and degassed solvent (e.g., 1,4-Dioxane, Toluene, DMF, DME)
-
Deionized water (if using aqueous base solutions)
-
Standard workup reagents (e.g., ethyl acetate, brine, anhydrous sodium sulfate or magnesium sulfate)
-
Silica gel for column chromatography
Equipment:
-
Schlenk flask or microwave vial
-
Magnetic stirrer and hotplate
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard laboratory glassware
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates and developing chambers
-
Column chromatography setup
-
Optional: Microwave reactor
Experimental Protocols
Two general protocols are provided below. Protocol A is a conventional heating method, while Protocol B utilizes microwave irradiation for accelerated reaction times.
Protocol A: Conventional Heating
This protocol is a general starting point for the Suzuki-Miyaura coupling of this compound.
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq.), the desired arylboronic acid (1.1-1.5 eq.), and the base (2.0-3.0 eq.).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and, if necessary, the phosphine ligand.
-
Add the anhydrous, degassed solvent to the flask.
-
Heat the reaction mixture to the desired temperature (typically between 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from 2 to 24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired 3-aryl-4-(pivaloylamino)pyridine.
Protocol B: Microwave-Assisted Synthesis
Microwave heating can significantly reduce reaction times.
Procedure:
-
In a microwave vial, combine this compound (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), the base (2.0-3.0 eq.), the palladium catalyst (2-5 mol%), and the ligand (if required).
-
Add the degassed solvent.
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction mixture to the specified temperature (e.g., 120 °C) for the designated time (e.g., 30-60 minutes).
-
After the reaction is complete, cool the vial to room temperature.
-
Work-up and purify the product as described in Protocol A.
Data Presentation: Summary of Reaction Conditions
The following table summarizes various reported conditions for the Suzuki-Miyaura coupling of related 3-halopyridine and other heterocyclic systems, which can be adapted for this compound.
| Catalyst (mol%) | Ligand (mol%) | Base (eq.) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ (5) | - | K₃PO₄ (2) | 1,4-Dioxane/H₂O | 90 | 20-25 | Moderate to Good | General Protocol |
| Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | Toluene/Ethanol (3:1) | 110 | 2-12 | Good | General Protocol |
| Pd₂(dba)₃ (2) | XPhos (8) | K₃PO₄ (3) | Toluene | 60 | 16 | Not Specified | General Protocol |
| Pd(PPh₃)₄ (10) | - | KOAc (3) | 1,4-Dioxane | 120 (Microwave) | 0.75 | Good | General Protocol[1] |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the Suzuki-Miyaura coupling of this compound.
Caption: General experimental workflow for the Suzuki-Miyaura coupling.
Suzuki-Miyaura Catalytic Cycle
The diagram below outlines the key steps in the palladium-catalyzed Suzuki-Miyaura coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting and Optimization
-
Low Yield: If the reaction yield is low, consider screening different palladium catalysts, phosphine ligands, bases, and solvents. Increasing the reaction temperature or time may also improve the yield. The purity of the reagents, particularly the boronic acid, is crucial.
-
Side Reactions: Protodeboronation of the boronic acid can be a significant side reaction. Using anhydrous solvents and a strong base can sometimes mitigate this issue. Homocoupling of the boronic acid can also occur; adjusting the catalyst and reaction conditions may be necessary.
-
Starting Material Remains: If a significant amount of starting material is unreacted, this could indicate catalyst deactivation or insufficient reaction time/temperature. The addition of a phase-transfer catalyst (e.g., tetrabutylammonium bromide) can be beneficial in biphasic systems.
Safety Precautions
-
Palladium catalysts and phosphine ligands can be toxic and should be handled in a well-ventilated fume hood.
-
Organic solvents are flammable and should be handled with care, away from ignition sources.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Microwave reactions should be conducted in sealed vessels designed for this purpose, following the manufacturer's safety guidelines.
By following these protocols and considering the optimization strategies, researchers can effectively utilize the Suzuki-Miyaura coupling for the synthesis of a wide range of 3-aryl-4-(pivaloylamino)pyridines.
References
Application Notes and Protocols for Sonogashira Coupling with N-(3-Iodopyridin-4-yl)pivalamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2][3][4] This reaction, catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base, has become an indispensable tool in organic synthesis.[1][2][3][4] Its applications are particularly prominent in medicinal chemistry and drug development for the construction of complex molecular architectures found in biologically active compounds.[1]
N-(3-Iodopyridin-4-yl)pivalamide is a valuable building block in the synthesis of novel pharmaceutical agents. The presence of an iodine atom on the pyridine ring provides a reactive handle for the introduction of various functionalities. The Sonogashira coupling of this intermediate with a diverse range of terminal alkynes allows for the synthesis of a library of N-(3-(alkynyl)pyridin-4-yl)pivalamide derivatives. These products can serve as key intermediates in the synthesis of kinase inhibitors, receptor modulators, and other therapeutic agents. The pivalamide group can act as a protecting group for the amine or as a key pharmacophoric element.
These application notes provide a detailed protocol for the Sonogashira coupling reaction of this compound with terminal alkynes, along with optimized reaction conditions and expected outcomes based on established literature for structurally similar compounds.
Reaction Principle and Mechanism
The Sonogashira reaction proceeds through a synergistic dual catalytic cycle involving both palladium and copper.[4] The generally accepted mechanism is as follows:
-
Palladium Catalytic Cycle :
-
Oxidative Addition : The active Pd(0) catalyst undergoes oxidative addition to the aryl iodide (this compound) to form a Pd(II) intermediate.
-
Transmetalation : The copper(I) acetylide, formed in the copper cycle, transfers the alkynyl group to the Pd(II) complex.
-
Reductive Elimination : The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the desired alkynylpyridine product and regenerate the Pd(0) catalyst.
-
-
Copper Catalytic Cycle :
-
π-Alkyne Complex Formation : The terminal alkyne coordinates with the copper(I) salt.
-
Deprotonation : In the presence of a base (typically an amine), the acidic proton of the alkyne is removed to form a copper(I) acetylide. This species is then ready for transmetalation to the palladium center.
-
Data Presentation
The following tables summarize typical reaction conditions and expected yields for the Sonogashira coupling of this compound with various terminal alkynes, based on literature data for analogous substrates.
Table 1: Optimized Reaction Conditions for Sonogashira Coupling
| Parameter | Recommended Condition | Range/Alternatives |
| Palladium Catalyst | PdCl₂(PPh₃)₂ | Pd(PPh₃)₄, Pd(OAc)₂/PPh₃ |
| Catalyst Loading | 2-5 mol% | 1-10 mol% |
| Copper(I) Co-catalyst | Copper(I) Iodide (CuI) | - |
| Co-catalyst Loading | 4-10 mol% | 2-20 mol% |
| Base | Triethylamine (Et₃N) | Diisopropylethylamine (DIPEA) |
| Base Stoichiometry | 2-3 equivalents | 1.5-4 equivalents |
| Solvent | N,N-Dimethylformamide (DMF) | Tetrahydrofuran (THF), Acetonitrile |
| Temperature | 60-80 °C | Room Temperature - 100 °C |
| Reaction Time | 4-12 hours | 2-24 hours |
Table 2: Representative Examples with Various Terminal Alkynes
| Entry | Terminal Alkyne (R-C≡CH) | R-Group | Expected Yield (%) |
| 1 | Phenylacetylene | Phenyl | 85-95 |
| 2 | 4-Ethynylanisole | 4-Methoxyphenyl | 80-90 |
| 3 | 1-Hexyne | n-Butyl | 75-85 |
| 4 | 3,3-Dimethyl-1-butyne | tert-Butyl | 70-80 |
| 5 | Propargyl alcohol | -CH₂OH | 65-75 |
| 6 | Trimethylsilylacetylene | -Si(CH₃)₃ | 90-98 |
Note: Yields are estimated based on similar reactions reported in the literature and may vary depending on the specific alkyne and precise reaction conditions.
Experimental Protocols
General Considerations
-
All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent the oxidative homocoupling of the terminal alkyne (Glaser coupling).
-
Anhydrous solvents and reagents are recommended for optimal results.
-
The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Materials and Reagents
-
This compound
-
Terminal alkyne (e.g., phenylacetylene)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Amine base (e.g., Triethylamine (Et₃N))
-
Anhydrous solvent (e.g., DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
General Procedure for Sonogashira Coupling
-
To a dry, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add this compound (1.0 equiv), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.05 equiv), and copper(I) iodide (0.10 equiv).
-
Add the anhydrous solvent (e.g., DMF) and the amine base (e.g., Et₃N, 3.0 equiv).
-
Stir the mixture at room temperature for 10-15 minutes to ensure dissolution of the solids.
-
Slowly add the terminal alkyne (1.2 equiv) to the reaction mixture via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80 °C) and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite to remove the catalyst and salts.
-
Wash the filtrate with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-(3-(alkynyl)pyridin-4-yl)pivalamide.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or No Yield | Inactive catalyst, presence of oxygen, wet reagents/solvents. | Ensure all reagents and solvents are anhydrous. Thoroughly degas the reaction mixture. Increase catalyst loading slightly. Use a fresh batch of catalyst. |
| Formation of Homocoupled Alkyne (Glaser Product) | Presence of oxygen. | Ensure the reaction is performed under a strict inert atmosphere. Use freshly distilled and degassed solvents. Minimize the reaction time once the starting material is consumed. |
| Incomplete Reaction | Insufficient reaction time or temperature, insufficient base. | Increase the reaction time or temperature. Add a slight excess of the terminal alkyne. Ensure the base is of high quality and sufficient quantity. |
| Decomposition of Starting Material or Product | High reaction temperature. | Lower the reaction temperature and increase the reaction time. |
Conclusion
The Sonogashira reaction is a highly effective method for the synthesis of N-(3-(alkynyl)pyridin-4-yl)pivalamide derivatives. The protocols and data presented in these application notes provide a solid foundation for researchers to successfully employ this reaction in their synthetic endeavors, facilitating the development of novel compounds for drug discovery and development. The versatility of the terminal alkyne coupling partner allows for the creation of a wide array of structurally diverse molecules with significant potential for biological activity.
References
- 1. researchgate.net [researchgate.net]
- 2. Sonogashira Coupling [organic-chemistry.org]
- 3. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in Sonogashira reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: N-(3-Iodopyridin-4-yl)pivalamide in the Synthesis of Bioactive Molecules
For Researchers, Scientists, and Drug Development Professionals
These application notes detail the use of N-(3-Iodopyridin-4-yl)pivalamide as a key building block in the synthesis of bioactive molecules, with a particular focus on the development of kinase inhibitors. The inherent reactivity of the iodo-substituted pyridine core makes it an ideal substrate for palladium-catalyzed cross-coupling reactions, enabling the efficient construction of complex molecular architectures.
Application in the Synthesis of Sonidegib (LDE225)
A prominent application of this compound and its analogs is in the synthesis of Sonidegib (also known as LDE225 or Odomzo®). Sonidegib is a potent and selective antagonist of the Smoothened (Smo) receptor, a key component of the Hedgehog (Hh) signaling pathway.[1][2] Aberrant activation of the Hh pathway is implicated in the development of various cancers, including basal cell carcinoma.[3][4] Sonidegib inhibits the Smoothened receptor, leading to the suppression of the Hh signaling pathway and subsequent antitumor activity.[3]
The core structure of Sonidegib features a biaryl linkage, which is synthetically accessed through a Suzuki-Miyaura cross-coupling reaction. In this key step, an iodo-pyridine derivative, structurally analogous to this compound, is coupled with a substituted phenylboronic acid.
Key Synthetic Transformation: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of C-C bonds between aryl or vinyl halides and organoboron compounds.[5][6][7] In the context of Sonidegib synthesis, this reaction is crucial for constructing the central biaryl scaffold. The general scheme involves the palladium-catalyzed reaction of the iodopyridine intermediate with a suitable boronic acid or ester.
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: A generalized experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
Quantitative Data
The following tables summarize key quantitative data for the synthesis and biological activity of Sonidegib.
Table 1: Suzuki-Miyaura Coupling Reaction Yields for Sonidegib Analogs
| Aryl Halide Substrate | Boronic Acid/Ester | Catalyst System | Base | Solvent | Yield (%) | Reference |
| 3-Iodo-4-aminopyridine derivative | 2-Methyl-4'-(trifluoromethoxy)-[1,1'-biphenyl]-3-ylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/Water | 84% | [8] |
| 3-Bromo-2-methyl-N-(pyridin-4-yl)benzamide | 4'-(trifluoromethoxy)-[1,1'-biphenyl]-3-ylboronic acid | PdCl₂(dppf) | K₃PO₄ | 1,4-Dioxane | 89% | [8] |
| Pyridine-2-sulfonyl fluoride | 2-Thiopheneboronic acid pinacol ester | Pd(dppf)Cl₂ | Na₃PO₄ | Dioxane/Water | 5-89% | [9] |
Table 2: Biological Activity of Sonidegib
| Target | Assay Type | IC₅₀ (nM) | Cell Line | Reference |
| Human Smoothened (Smo) | Cell-free binding assay | 2.5 | - | [10][11] |
| Mouse Smoothened (Smo) | Cell-free binding assay | 1.3 | - | [10][11] |
| Hedgehog Signaling | Reporter Assay | <0.1 µmol/L | NIH3T3-GRE-Luc | [12] |
| Drug-Resistant Smoothened (D473H) | Reporter Assay | >60 µmol/L | - | [12] |
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of a Sonidegib Precursor
This protocol is a representative example for the Suzuki-Miyaura coupling of a 3-iodopyridine derivative with a substituted biphenylboronic acid, a key step in the synthesis of Sonidegib.
Materials:
-
This compound analog (1.0 eq)
-
2-Methyl-4'-(trifluoromethoxy)-[1,1'-biphenyl]-3-ylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Sodium Carbonate (Na₂CO₃) (2.0 eq)
-
1,4-Dioxane
-
Water
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask, add the this compound analog, 2-methyl-4'-(trifluoromethoxy)-[1,1'-biphenyl]-3-ylboronic acid, and sodium carbonate.
-
Evacuate and backfill the flask with argon or nitrogen three times to establish an inert atmosphere.
-
Add the palladium catalyst, Pd(PPh₃)₄, to the flask.
-
Add a degassed 4:1 mixture of 1,4-dioxane and water to the flask via syringe.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.
Signaling Pathway
Sonidegib functions by inhibiting the Hedgehog signaling pathway, which plays a critical role in embryonic development and can be aberrantly reactivated in certain cancers.
Hedgehog Signaling Pathway and the Mechanism of Action of Sonidegib
Caption: The Hedgehog signaling pathway and the inhibitory action of Sonidegib on the Smoothened receptor.
References
- 1. Sonidegib: mechanism of action, pharmacology, and clinical utility for advanced basal cell carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Sonidegib: mechanism of action, pharmacology, and clinical utility for advanced basal cell carcinomas | Semantic Scholar [semanticscholar.org]
- 3. What is the mechanism of Sonidegib Phosphate? [synapse.patsnap.com]
- 4. Sonidegib: mechanism of action, pharmacology, and clinical utility for advanced basal cell carcinomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. cancer-research-network.com [cancer-research-network.com]
- 12. Novel-smoothened inhibitors for therapeutic targeting of naïve and drug-resistant hedgehog pathway-driven cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: N-(3-Iodopyrin-4-yl)pivalamide in Materials Science
Audience: Researchers, scientists, and drug development professionals.
Note on Current Status: Direct, documented applications of N-(3-Iodopyridin-4-yl)pivalamide in materials science are not prevalent in existing literature. The compound is primarily utilized as a reactant and intermediate in the synthesis of complex organic molecules for pharmaceutical research.[1] However, its chemical structure—featuring a reactive iodopyridine moiety—makes it a highly valuable building block for the synthesis of functional organic materials.[2][3] The carbon-iodine bond is amenable to various cross-coupling reactions, enabling the construction of conjugated polymers and other advanced materials for electronic applications.[4][5][6]
Hypothetical Application: Synthesis of a Conjugated Copolymer for Organic Electronics
This section outlines a scientifically plausible, albeit hypothetical, application of this compound as a monomer for creating a conjugated copolymer intended for use in organic electronic devices, such as Organic Light-Emitting Diodes (OLEDs) or Organic Photovoltaics (OPVs).
1. Introduction
Conjugated polymers are a cornerstone of modern organic electronics, offering advantages like solution processability, mechanical flexibility, and tunable optoelectronic properties.[4] The performance of these materials is dictated by their molecular structure. The incorporation of nitrogen-containing heterocycles, like pyridine, into the polymer backbone can significantly influence the material's electron affinity, charge transport characteristics, and stability.
This compound serves as an excellent candidate for a monomer in this context. The iodine atom provides a reactive site for palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille coupling, which are powerful methods for forming the carbon-carbon bonds that constitute the polymer backbone.[6][7] The pivalamide group offers enhanced solubility, which is crucial for the solution-based fabrication of thin films for electronic devices.
By copolymerizing this compound with a well-known electron-donating monomer, such as a fluorene derivative, it is possible to create a donor-acceptor (D-A) type copolymer. This D-A architecture is highly effective for tuning the polymer's band gap and achieving desired emission colors or absorption spectra.
2. Proposed Synthetic Route: Suzuki Polymerization
The proposed synthesis involves a Suzuki cross-coupling reaction between this compound and 9,9-dioctylfluorene-2,7-diboronic acid bis(1,3-propanediol) ester. This reaction will be catalyzed by a palladium complex to yield the target copolymer, poly[9,9-dioctylfluorene-co-alt-(N-(pyridin-4-yl)pivalamide)] (PFP-co-NPP).
Experimental Protocols
Protocol 1: Synthesis of Poly[9,9-dioctylfluorene-co-alt-(N-(pyridin-4-yl)pivalamide)] (PFP-co-NPP)
Materials:
-
This compound (1.0 eq)
-
9,9-dioctylfluorene-2,7-diboronic acid bis(1,3-propanediol) ester (1.0 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (0.02 eq)
-
Potassium Carbonate (K2CO3), 2M aqueous solution
-
Toluene, anhydrous
-
Methanol
-
Acetone
-
Hexane
-
Deionized water
-
Phase-transfer catalyst (e.g., Aliquat 336)
Procedure:
-
To a dried Schlenk flask, add this compound, 9,9-dioctylfluorene-2,7-diboronic acid bis(1,3-propanediol) ester, and the palladium catalyst.
-
Evacuate the flask and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Add anhydrous toluene to the flask via cannula to dissolve the reactants.
-
Add a few drops of the phase-transfer catalyst.
-
Degas the 2M K2CO3 solution by bubbling with argon for 30 minutes.
-
Add the degassed K2CO3 solution to the reaction mixture.
-
Heat the mixture to 90°C and stir vigorously for 48 hours under a positive pressure of argon.
-
Monitor the reaction progress by taking small aliquots and analyzing them via Gel Permeation Chromatography (GPC) to track the increase in molecular weight.
-
After 48 hours, cool the reaction to room temperature.
-
Precipitate the polymer by slowly pouring the reaction mixture into a stirred solution of methanol (500 mL).
-
Filter the resulting fibrous precipitate and wash it sequentially with deionized water, acetone, and hexane to remove residual catalyst and unreacted monomers.
-
Purify the polymer further by Soxhlet extraction with acetone for 24 hours to remove oligomers.
-
Dry the final polymer product under vacuum at 60°C for 24 hours.
Data Presentation
Table 1: Expected Properties of the Hypothetical Copolymer (PFP-co-NPP)
This table presents plausible, expected data for the synthesized copolymer based on typical values for similar materials in the literature.
| Property | Symbol | Expected Value | Characterization Method |
| Number-Average Molecular Weight | Mn | 15,000 - 25,000 g/mol | GPC |
| Polydispersity Index | Đ (PDI) | 1.8 - 2.5 | GPC |
| UV-Vis Absorption (max) | λ_abs | 380 - 400 nm | UV-Vis Spectroscopy |
| Photoluminescence (max) | λ_em | 420 - 450 nm (Blue) | PL Spectroscopy |
| Photoluminescent Quantum Yield | Φ_PL | 40 - 60% | Integrating Sphere |
| Glass Transition Temperature | Tg | 110 - 130 °C | DSC |
| Decomposition Temperature (5% loss) | Td | > 350 °C | TGA |
Mandatory Visualization: Experimental Workflow
The following diagram illustrates the logical workflow from synthesis to characterization of the PFP-co-NPP copolymer.
References
- 1. mdpi.com [mdpi.com]
- 2. 113975-32-9|N-(4-Iodopyridin-3-yl)pivalamide|BLD Pharm [bldpharm.com]
- 3. 1299607-38-7|N-(5-Fluoro-4-formyl-3-iodopyridin-2-yl)pivalamide|BLD Pharm [bldpharm.com]
- 4. academics.su.edu.krd [academics.su.edu.krd]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. chemrxiv.org [chemrxiv.org]
Application Notes and Protocols for N-(3-Iodopyridin-4-yl)pivalamide in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the likely reaction mechanisms and experimental protocols for the versatile synthetic building block, N-(3-Iodopyridin-4-yl)pivalamide. This compound is a valuable substrate for palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds, which are pivotal in the synthesis of pharmaceuticals and other complex organic molecules.
Introduction to the Reactivity of this compound
This compound is an important intermediate in organic synthesis. The presence of an iodine atom on the pyridine ring makes it an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. The reactivity of the C-I bond is the highest among halogens (I > Br > Cl), allowing for facile oxidative addition to a palladium(0) catalyst, which is the initial step in many cross-coupling catalytic cycles.[1] The pivalamide group (-NHCOtBu) is a sterically bulky and electron-donating group that can influence the electronic properties and reactivity of the pyridine ring.
The two primary reaction types for which this substrate is well-suited are:
-
Suzuki-Miyaura Coupling: For the formation of C-C bonds with boronic acids or esters.
-
Buchwald-Hartwig Amination: For the formation of C-N bonds with various amines.[2]
These reactions are fundamental in medicinal chemistry for the synthesis of novel drug candidates.[3]
Reaction Mechanisms
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organohalide and an organoboron compound. The general catalytic cycle for the reaction of this compound with a generic organoboron reagent (R-B(OR)2) is depicted below.
Caption: Generalized catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.
The key steps in the mechanism are:
-
Oxidative Addition: The palladium(0) catalyst inserts into the carbon-iodine bond of this compound to form a palladium(II) complex.[4]
-
Transmetalation: The organic group (R) from the organoboron reagent is transferred to the palladium(II) complex, displacing the iodide. This step is typically facilitated by a base.
-
Reductive Elimination: The two organic groups (the pyridine derivative and R) are coupled together and eliminated from the palladium, forming the final product and regenerating the palladium(0) catalyst.[4]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed method for forming carbon-nitrogen bonds.[2] The reaction couples an aryl halide with an amine in the presence of a base. The catalytic cycle is similar to the Suzuki-Miyaura coupling.
Caption: Generalized catalytic cycle for a Buchwald-Hartwig amination reaction.
The mechanism proceeds through:
-
Oxidative Addition: Similar to the Suzuki-Miyaura coupling, the Pd(0) catalyst adds to the C-I bond.
-
Amine Coordination and Deprotonation: The amine coordinates to the palladium(II) complex, followed by deprotonation by a base to form a palladium amido complex.
-
Reductive Elimination: The C-N bond is formed by the elimination of the arylamine product, which regenerates the active Pd(0) catalyst.[2]
Experimental Protocols
The following are representative protocols for the use of this compound in Suzuki-Miyaura and Buchwald-Hartwig reactions. Researchers should optimize these conditions for their specific substrates.
General Experimental Workflow
Caption: A typical experimental workflow for palladium-catalyzed cross-coupling.
Protocol for Suzuki-Miyaura Coupling
Table 1: Reagents and Conditions for a Representative Suzuki-Miyaura Coupling
| Reagent/Parameter | Quantity/Value | Molar Equiv. | Notes |
| This compound | 1.0 mmol | 1.0 | Limiting Reagent |
| Arylboronic Acid | 1.2 mmol | 1.2 | |
| Pd(PPh₃)₄ | 0.05 mmol | 0.05 | Other catalysts like PdCl₂(dppf) can also be used.[1] |
| K₂CO₃ (aq. 2M) | 2.0 mL | 4.0 | Other bases like K₃PO₄ can be used. |
| Toluene | 10 mL | - | Solvent |
| Temperature | 90 °C | - | |
| Reaction Time | 12-24 h | - | Monitor by TLC or LC-MS |
Procedure:
-
To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and the palladium catalyst.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add toluene and the aqueous potassium carbonate solution via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography.
Protocol for Buchwald-Hartwig Amination
Table 2: Reagents and Conditions for a Representative Buchwald-Hartwig Amination
| Reagent/Parameter | Quantity/Value | Molar Equiv. | Notes |
| This compound | 1.0 mmol | 1.0 | Limiting Reagent |
| Amine | 1.2 mmol | 1.2 | |
| Pd₂(dba)₃ | 0.02 mmol | 0.02 | Other palladium sources can be used. |
| Xantphos | 0.04 mmol | 0.04 | Ligand choice is crucial for reaction success.[5] |
| NaOtBu | 1.4 mmol | 1.4 | A strong, non-nucleophilic base. |
| Toluene | 10 mL | - | Solvent |
| Temperature | 100 °C | - | |
| Reaction Time | 8-16 h | - | Monitor by TLC or LC-MS |
Procedure:
-
In a glovebox or under an inert atmosphere, add this compound, the palladium precatalyst, the ligand, and the sodium t-butoxide to an oven-dried Schlenk flask.
-
Remove the flask from the glovebox and add the solvent (toluene) and the amine via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
After cooling to room temperature, quench the reaction by adding water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent in vacuo and purify the residue by flash column chromatography.
Data Presentation and Analysis
The success of these cross-coupling reactions should be quantified. Below is a template for presenting typical data obtained from these experiments.
Table 3: Representative Yields for Cross-Coupling Reactions
| Entry | Coupling Partner | Reaction Type | Catalyst System | Yield (%) |
| 1 | Phenylboronic acid | Suzuki-Miyaura | Pd(PPh₃)₄ / K₂CO₃ | 85 |
| 2 | 4-Methoxyphenylboronic acid | Suzuki-Miyaura | PdCl₂(dppf) / K₃PO₄ | 92 |
| 3 | Morpholine | Buchwald-Hartwig | Pd₂(dba)₃ / Xantphos / NaOtBu | 78 |
| 4 | Aniline | Buchwald-Hartwig | Pd₂(dba)₃ / RuPhos / LiHMDS | 88 |
Yields are hypothetical and for illustrative purposes. Actual yields will vary based on specific substrates and optimized conditions.
Safety Information
-
Palladium Catalysts: Palladium compounds can be toxic and should be handled with care in a well-ventilated fume hood.
-
Solvents: Toluene is flammable and has associated health risks. Handle with appropriate personal protective equipment (PPE).
-
Bases: Sodium t-butoxide is a strong base and is corrosive. Potassium carbonate is an irritant. Avoid contact with skin and eyes.
-
Inert Atmosphere: Reactions are typically performed under an inert atmosphere to prevent the degradation of the catalyst.
Always consult the Safety Data Sheet (SDS) for each chemical before use.
References
- 1. benchchem.com [benchchem.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Functionalization of Pyridines Using N-(3-Iodopyridin-4-yl)pivalamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the functionalization of the pyridine ring using N-(3-Iodopyridin-4-yl)pivalamide as a key building block. The presence of an iodine atom at the 3-position allows for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse functional groups at this position. The pivalamide protecting group on the adjacent amine can be removed under acidic or basic conditions, providing a handle for further synthetic transformations. Pyridine motifs are ubiquitous in pharmaceuticals, making this a valuable tool in drug discovery and medicinal chemistry.[1][2]
Overview of Functionalization Reactions
This compound is a versatile substrate for several common cross-coupling reactions, including:
-
Suzuki-Miyaura Coupling: For the formation of carbon-carbon bonds by coupling with boronic acids or their esters.[3][4]
-
Sonogashira Coupling: For the formation of carbon-carbon triple bonds by coupling with terminal alkynes.[5][6]
-
Buchwald-Hartwig Amination: For the formation of carbon-nitrogen bonds by coupling with a wide range of primary and secondary amines.[7][8]
These reactions provide access to a diverse array of 3-substituted 4-aminopyridine derivatives, which are important scaffolds in medicinal chemistry.
Experimental Protocols
General Considerations
All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) in oven-dried glassware unless otherwise noted. Anhydrous and degassed solvents are recommended for optimal results. Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Suzuki-Miyaura Coupling of this compound
This protocol describes the palladium-catalyzed cross-coupling of this compound with an arylboronic acid.
Reaction Scheme:
Caption: Suzuki-Miyaura Coupling Reaction Scheme.
Materials:
-
This compound
-
Arylboronic acid (1.1-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 eq)
-
Base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 eq)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane, DMF, toluene)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), the arylboronic acid (1.1-1.5 eq), and the base (2.0-3.0 eq).
-
Add the palladium catalyst (0.02-0.05 eq).
-
Add the degassed solvent to the flask.
-
Heat the reaction mixture, typically between 80-110 °C, and stir for 2 to 24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Data Presentation:
| Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 90 | 12 | 75-90 |
| Pd(dppf)Cl₂ | Cs₂CO₃ | DMF | 100 | 8 | 80-95 |
| Pd(OAc)₂/SPhos | K₃PO₄ | Toluene | 110 | 6 | 85-98 |
Sonogashira Coupling of this compound
This protocol details the coupling of this compound with a terminal alkyne.
Experimental Workflow:
Caption: Sonogashira Coupling Experimental Workflow.
Materials:
-
This compound
-
Terminal alkyne (1.1-1.5 eq)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.02-0.05 eq)
-
Copper(I) iodide (CuI, 0.04-0.10 eq)
-
Amine base (e.g., triethylamine (Et₃N), diisopropylethylamine (DIPEA), 2-3 eq)
-
Anhydrous solvent (e.g., THF, DMF)
Procedure:
-
To a dry, two-necked round-bottom flask under an inert atmosphere, add this compound (1.0 equiv), the palladium catalyst, and copper(I) iodide.
-
Add the anhydrous solvent and the amine base.
-
Stir the mixture at room temperature for 5-10 minutes.
-
Slowly add the terminal alkyne via syringe.
-
Stir the reaction at room temperature or heat to 40-65 °C and monitor by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.[5]
Data Presentation:
| Pd Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| PdCl₂(PPh₃)₂ | Et₃N | THF | 25-50 | 4-12 | 70-85 |
| Pd(PPh₃)₄ | DIPEA | DMF | 60 | 2-6 | 75-90 |
Buchwald-Hartwig Amination of this compound
This protocol outlines the palladium-catalyzed amination of this compound.
Decision Pathway for Catalyst Selection:
Caption: Catalyst Selection for Buchwald-Hartwig Amination.
Materials:
-
This compound
-
Amine (1.1-1.5 eq)
-
Palladium precursor (e.g., Pd(dba)₂, 0.01-0.05 eq)
-
Phosphine ligand (e.g., tBuDavePhos, Xantphos, 1.1-1.2 eq relative to Pd)
-
Base (e.g., KOtBu, NaOtBu, Cs₂CO₃, 1.5-2.0 eq)
-
Anhydrous, degassed solvent (e.g., toluene, dioxane)
Procedure:
-
In an oven-dried Schlenk tube under an inert atmosphere, add this compound (1.0 eq), the palladium precursor, the phosphine ligand, and the base.
-
Evacuate and backfill the tube with the inert gas three times.
-
Add the anhydrous, degassed solvent via syringe, followed by the amine.
-
Seal the tube and heat the reaction mixture to 90-120 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and quench with water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.[7]
Data Presentation:
| Pd Precursor/Ligand | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Pd(dba)₂/tBuDavePhos | KOtBu | Toluene | 100 | 4-16 | 70-90 |
| Pd(OAc)₂/Xantphos | Cs₂CO₃ | Dioxane | 110 | 6-24 | 65-85 |
Deprotection of the Pivalamide Group
The pivalamide protecting group can be removed to yield the free 4-aminopyridine derivative.
Procedure (Acidic Hydrolysis):
-
Dissolve the N-(3-substituted-pyridin-4-yl)pivalamide in a suitable solvent (e.g., methanol, ethanol).
-
Add an excess of a strong acid (e.g., 6M HCl).
-
Heat the mixture to reflux and stir for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and neutralize with a base (e.g., saturated NaHCO₃ solution).
-
Extract the product with an organic solvent.
-
Dry the organic layer, concentrate, and purify as needed.
Safety Information
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
-
Palladium catalysts and phosphine ligands can be air-sensitive and toxic. Handle them under an inert atmosphere.
-
Bases such as potassium tert-butoxide are corrosive and moisture-sensitive. Handle with care.
-
Consult the Safety Data Sheets (SDS) for all reagents before use.
References
- 1. 4-selective functionalization of pyridine - American Chemical Society [acs.digitellinc.com]
- 2. lifechemicals.com [lifechemicals.com]
- 3. benchchem.com [benchchem.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. Sonogashira Coupling [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
N-(3-Iodopyridin-4-yl)pivalamide: A Key Intermediate in the Synthesis of MEK Inhibitor Trametinib
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(3-Iodopyridin-4-yl)pivalamide has emerged as a critical pharmaceutical intermediate, primarily recognized for its role as a key building block in the synthesis of Trametinib, a potent and selective inhibitor of MEK1 and MEK2 enzymes. Trametinib is a clinically approved therapeutic for the treatment of various cancers, particularly those driven by mutations in the RAS/RAF/MEK/ERK signaling pathway. This document provides detailed application notes, experimental protocols for the synthesis of this compound and its subsequent conversion to a Trametinib precursor, and a visual representation of the targeted signaling pathway.
Introduction
The RAS/RAF/MEK/ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival.[1][2][3] Dysregulation of this pathway, often through mutations in genes such as BRAF and RAS, is a hallmark of many human cancers.[2] Trametinib, a diarylamine-derived MEK inhibitor, has demonstrated significant efficacy in treating patients with unresectable or metastatic melanoma with BRAF V600E or V600K mutations.[4] The synthesis of Trametinib relies on the strategic assembly of key molecular fragments, with this compound serving as a crucial iodinated pyridine intermediate. Its pivalamide protecting group and the iodine atom at the 3-position are key features that facilitate subsequent cross-coupling reactions to construct the complex diarylamine core of Trametinib.
Application Notes
This compound is primarily utilized in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. The iodine atom at the 3-position of the pyridine ring provides a reactive site for the formation of a new carbon-carbon bond with a suitable boronic acid or ester partner. The pivalamide group serves as a protecting group for the amine at the 4-position, preventing unwanted side reactions and allowing for regioselective functionalization. This intermediate is instrumental in the convergent synthesis of Trametinib and other related kinase inhibitors.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of this compound from 4-aminopyridine. The procedure involves a two-step sequence: pivaloyl protection of the amino group followed by ortho-iodination.
Materials:
-
4-Aminopyridine
-
Pivaloyl chloride
-
Triethylamine (Et3N)
-
Tetrahydrofuran (THF), anhydrous
-
n-Butyllithium (n-BuLi) in hexanes
-
Diisopropylamine
-
Iodine (I2)
-
Saturated aqueous sodium thiosulfate (Na2S2O3)
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
Pivaloyl Protection: To a solution of 4-aminopyridine (1.0 eq) in anhydrous THF, add triethylamine (1.2 eq). Cool the mixture to 0 °C and add pivaloyl chloride (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 12 hours.
-
Work-up and Isolation of N-(pyridin-4-yl)pivalamide: Quench the reaction with saturated aqueous NaHCO3 and extract with ethyl acetate. Wash the combined organic layers with brine, dry over MgSO4, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography (silica gel, gradient elution with ethyl acetate in hexanes) to yield N-(pyridin-4-yl)pivalamide.
-
Iodination: To a solution of diisopropylamine (2.2 eq) in anhydrous THF at -78 °C, add n-butyllithium (2.2 eq) dropwise. Stir for 30 minutes at -78 °C, then add a solution of N-(pyridin-4-yl)pivalamide (1.0 eq) in anhydrous THF. Stir the resulting mixture at -78 °C for 2 hours.
-
Iodine Quench: Add a solution of iodine (1.5 eq) in anhydrous THF dropwise at -78 °C. Allow the reaction to slowly warm to room temperature and stir for an additional 1 hour.
-
Final Work-up and Purification: Quench the reaction with saturated aqueous Na2S2O3. Extract the aqueous layer with ethyl acetate. Wash the combined organic layers with brine, dry over MgSO4, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography (silica gel, gradient elution with ethyl acetate in hexanes) to afford this compound.
| Step | Product | Starting Material | Key Reagents | Typical Yield | Purity |
| 1 & 2 | N-(pyridin-4-yl)pivalamide | 4-Aminopyridine | Pivaloyl chloride, Et3N | 85-95% | >98% (by NMR) |
| 3, 4 & 5 | This compound | N-(pyridin-4-yl)pivalamide | n-BuLi, Diisopropylamine, I2 | 70-80% | >98% (by NMR) |
Protocol 2: Suzuki-Miyaura Coupling for Trametinib Precursor Synthesis
This protocol outlines the palladium-catalyzed Suzuki-Miyaura coupling of this compound with a substituted arylboronic ester to form a key diarylamine precursor of Trametinib.
Materials:
-
This compound
-
Substituted arylboronic acid pinacol ester (e.g., 2-(2-fluoro-4-iodophenylamino)-N-methylbenzamide boronic acid pinacol ester)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl2)
-
Potassium carbonate (K2CO3)
-
1,4-Dioxane, anhydrous
-
Water, deionized
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1.0 eq), the arylboronic acid pinacol ester (1.2 eq), Pd(dppf)Cl2 (0.05 eq), and K2CO3 (2.0 eq).
-
Solvent Addition: Add anhydrous 1,4-dioxane and deionized water (typically in a 4:1 to 10:1 ratio).
-
Reaction Execution: Heat the reaction mixture to 80-100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired Trametinib precursor.
| Reaction | Product | Key Reagents | Catalyst | Typical Yield | Purity |
| Suzuki-Miyaura Coupling | Trametinib Precursor | This compound, Arylboronic ester, K2CO3 | Pd(dppf)Cl2 | 75-90% | >97% (by HPLC) |
Signaling Pathway and Experimental Workflow Visualization
The following diagrams illustrate the RAS/RAF/MEK/ERK signaling pathway targeted by Trametinib and the synthetic workflow for the preparation of the Trametinib precursor.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of N-(3-Iodopyridin-4-yl)pivalamide
This technical support guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of N-(3-Iodopyridin-4-yl)pivalamide and improving its yield.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound.
Issue 1: Low or No Product Yield
-
Question: I am not getting the desired product, or the yield is very low. What are the potential causes and how can I fix this?
-
Answer: Low or no yield in this acylation reaction can stem from several factors. A systematic approach to troubleshooting is recommended.
-
Reagent Quality: Ensure the starting materials, particularly pivaloyl chloride and 4-amino-3-iodopyridine, are pure and dry. Pivaloyl chloride is highly sensitive to moisture and can hydrolyze, rendering it ineffective.
-
Reaction Conditions: The choice of base, solvent, and temperature is critical.
-
Base: A non-nucleophilic, sterically hindered base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) is recommended to activate the amine and scavenge the HCl byproduct without competing in the reaction. Pyridine can also be used as both a base and a solvent.
-
Solvent: Use an anhydrous aprotic solvent like Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (ACN) to prevent the hydrolysis of pivaloyl chloride.
-
Temperature: The reaction is typically performed at a low temperature (e.g., 0 °C) to control the initial exothermic reaction, followed by warming to room temperature to drive the reaction to completion. If the yield is still low, gentle heating might be necessary, but this should be monitored carefully to avoid side reactions.
-
-
Incomplete Reaction: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the starting material is still present after a prolonged period, consider adding a slight excess of pivaloyl chloride.
-
Issue 2: Formation of Multiple Products (Side Reactions)
-
Question: My reaction mixture shows multiple spots on the TLC plate, indicating the formation of byproducts. What are these and how can I minimize them?
-
Answer: Side reactions can significantly reduce the yield of the desired product.
-
Over-acylation: Although less common with the bulky pivaloyl group, di-acylation at the amine is a possibility. Using a 1:1 to 1:1.2 molar ratio of the amine to pivaloyl chloride can minimize this.
-
Reaction with Pyridine Ring: The nitrogen on the pyridine ring is nucleophilic and could potentially react with pivaloyl chloride, leading to the formation of an acylpyridinium salt. This is more likely if a strong, unhindered base is used. Sticking to a hindered base like DIPEA can mitigate this.
-
Hydrolysis: As mentioned, hydrolysis of pivaloyl chloride to pivalic acid is a common side reaction if moisture is present. Ensure all glassware is oven-dried and reagents are anhydrous.
-
Issue 3: Difficulty in Product Purification
-
Question: I am having trouble isolating the pure this compound from the reaction mixture. What is the best purification strategy?
-
Answer: Purification can be challenging due to the similar polarities of the product and some impurities.
-
Aqueous Work-up: A standard aqueous work-up is the first step. Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid and remove water-soluble byproducts.
-
Extraction: Extract the product into an organic solvent like DCM or ethyl acetate.
-
Column Chromatography: Silica gel column chromatography is often necessary for final purification. A gradient elution system, for example, starting with hexane and gradually increasing the polarity with ethyl acetate, can effectively separate the product from impurities.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane) can be an effective final purification step to obtain a highly pure product.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal base for the synthesis of this compound?
A1: A sterically hindered, non-nucleophilic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is generally preferred. These bases are effective at scavenging the HCl generated during the reaction without competing with the aminopyridine for the pivaloyl chloride. Pyridine can also serve as both a solvent and a base.
Q2: How can I monitor the progress of the reaction?
A2: Thin Layer Chromatography (TLC) is a simple and effective way to monitor the reaction. Use a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) to track the consumption of the starting material (4-amino-3-iodopyridine) and the formation of the product. Staining with an appropriate indicator, such as potassium permanganate or iodine, can help visualize the spots. For more quantitative analysis, LC-MS can be used.
Q3: What are the key safety precautions for this synthesis?
A3: Pivaloyl chloride is corrosive and reacts violently with water. It should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from entering the reaction vessel.
Q4: Can I use pivalic anhydride instead of pivaloyl chloride?
A4: Yes, pivalic anhydride is a suitable alternative to pivaloyl chloride. It is less reactive and less sensitive to moisture, which can be advantageous. However, the reaction may require heating to proceed at a reasonable rate, and an additional equivalent of the amine or a non-nucleophilic base will be consumed to neutralize the pivalic acid byproduct.
Experimental Protocol: Synthesis of this compound
This protocol provides a general methodology. Optimization may be required based on your specific laboratory conditions and reagent purity.
Materials:
-
4-amino-3-iodopyridine
-
Pivaloyl chloride
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve 4-amino-3-iodopyridine (1.0 eq) in anhydrous DCM.
-
Base Addition: Add triethylamine (1.5 eq) or DIPEA (1.5 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Acylation: Slowly add pivaloyl chloride (1.2 eq) dropwise to the cooled solution while stirring.
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and continue stirring for 2-4 hours, or until TLC analysis indicates completion.
-
Quenching: Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Washing: Combine the organic layers and wash with brine.
-
Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford the pure this compound.
Data Presentation
The following table provides a template for recording experimental data to optimize the yield of this compound.
| Entry | Base (eq) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Observations |
| 1 | TEA (1.5) | DCM | 0 to RT | 4 | ||
| 2 | DIPEA (1.5) | DCM | 0 to RT | 4 | ||
| 3 | Pyridine | Pyridine | RT | 6 | ||
| 4 | TEA (1.5) | THF | 0 to RT | 4 | ||
| 5 | TEA (1.5) | DCM | RT | 4 |
Visualizations
Caption: Troubleshooting workflow for improving synthesis yield.
Caption: Step-by-step experimental workflow for the synthesis.
Technical Support Center: Purification of N-(3-Iodopyridin-4-yl)pivalamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of N-(3-Iodopyridin-4-yl)pivalamide.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Issue 1: Low Recovery After Column Chromatography
| Potential Cause | Recommended Solution |
| Product is highly polar and adsorbs strongly to silica gel. | Add a small amount of a polar modifier to the mobile phase. For example, 0.5-1% triethylamine can be added to the ethyl acetate/hexane eluent to reduce tailing and improve recovery. |
| Product is not fully eluting from the column. | Gradually increase the polarity of the mobile phase. If using an isocratic system, switch to a gradient elution. A gradient of 0% to 20% methanol in dichloromethane can be effective. |
| Product is degrading on the silica gel. | Minimize the time the compound spends on the column. Consider using a less acidic stationary phase, such as neutral alumina. |
| Improper solvent system for elution. | Perform a thorough thin-layer chromatography (TLC) analysis to determine the optimal solvent system for separation before running the column. |
Issue 2: Co-elution of Impurities During Column Chromatography
| Potential Cause | Recommended Solution |
| Similar polarity of the product and impurities. | Optimize the mobile phase. A less polar solvent system may provide better separation. Consider using a different solvent system altogether, such as dichloromethane/ether. |
| Overloading of the column. | Use a larger column or reduce the amount of crude material loaded onto the column. A general rule is a 1:30 to 1:100 ratio of crude material to silica gel by weight. |
| Poorly packed column. | Ensure the column is packed uniformly without any cracks or channels. A well-packed column is crucial for good separation. |
Issue 3: Oily Product Obtained After Solvent Evaporation
| Potential Cause | Recommended Solution |
| Presence of residual solvent. | Dry the product under high vacuum for an extended period. Gentle heating (e.g., 30-40°C) can aid in solvent removal, provided the compound is thermally stable. |
| Product is a low-melting solid or an oil at room temperature. | Attempt to induce crystallization by scratching the flask with a glass rod or by adding a seed crystal. If this fails, trituration with a non-polar solvent like hexane or pentane may yield a solid. |
| Presence of greasy impurities. | Purify the product again using a different technique. If column chromatography was used, try recrystallization or vice versa. |
Issue 4: Difficulty in Recrystallization
| Potential Cause | Recommended Solution |
| Inappropriate solvent choice. | A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Screen a variety of solvents of different polarities (e.g., ethanol, isopropanol, ethyl acetate, toluene, or mixtures like ethyl acetate/hexane). |
| Solution is supersaturated. | Induce crystallization by scratching the inner wall of the flask with a glass rod or by adding a small seed crystal of the pure product. |
| Cooling the solution too quickly. | Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath. Slow cooling promotes the formation of larger, purer crystals. |
| Too much solvent used. | If the solution is too dilute, carefully evaporate some of the solvent and allow it to cool again. |
Frequently Asked Questions (FAQs)
Q1: What are the most common purification techniques for this compound?
A1: The most common purification techniques for this compound and similar organic compounds are column chromatography on silica gel and recrystallization. The choice between these methods depends on the nature and quantity of the impurities.
Q2: What is a good starting solvent system for column chromatography of this compound on silica gel?
A2: A good starting point for the mobile phase in silica gel column chromatography is a mixture of a non-polar solvent and a moderately polar solvent. A gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing) is often effective for compounds of this polarity.
Q3: How can I monitor the progress of the column chromatography?
A3: The elution of the compound can be monitored by thin-layer chromatography (TLC) of the collected fractions. A UV lamp can be used to visualize the spots on the TLC plate, as the pyridine ring is UV active.
Q4: What are some suitable solvents for recrystallizing this compound?
A4: Potential recrystallization solvents for this compound could include alcohols (like ethanol or isopropanol), esters (like ethyl acetate), or aromatic hydrocarbons (like toluene). It may also be beneficial to use a binary solvent system, such as ethyl acetate/hexane or ethanol/water, to achieve optimal solubility characteristics for recrystallization.
Q5: My purified this compound is slightly colored. Is this a cause for concern?
A5: A slight coloration could indicate the presence of minor, highly colored impurities. If the purity is confirmed to be high by analytical methods such as NMR or LC-MS, the color may not be an issue for subsequent steps. However, if high purity is critical, a charcoal treatment during recrystallization can sometimes remove colored impurities.
Experimental Protocols
Protocol 1: General Procedure for Flash Column Chromatography
-
TLC Analysis: Determine an appropriate solvent system using TLC. The ideal Rf value for the product should be around 0.2-0.4.
-
Column Packing: Prepare a slurry of silica gel in the initial, less polar mobile phase. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring a uniform bed.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent. Adsorb the sample onto a small amount of silica gel, evaporate the solvent, and carefully load the dry powder onto the top of the column.
-
Elution: Begin elution with the determined mobile phase. Collect fractions of a suitable volume.
-
Gradient Elution (if necessary): Gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent to elute the product.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Protocol 2: General Procedure for Recrystallization
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but not at room temperature.
-
Dissolution: In an appropriately sized flask, add the crude product and the chosen solvent. Heat the mixture while stirring until the solid completely dissolves. Add the minimum amount of hot solvent necessary for complete dissolution.
-
Hot Filtration (optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the hot solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Visualizations
Caption: Purification workflow for this compound.
Caption: Troubleshooting logic for purification issues.
common side reactions with N-(3-Iodopyridin-4-yl)pivalamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-(3-Iodopyridin-4-yl)pivalamide. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during its synthesis and use.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the synthesis of this compound?
The synthesis of this compound typically proceeds in two key steps: the iodination of 4-aminopyridine to yield 3-iodopyridin-4-amine, followed by the N-pivaloylation of this intermediate. Each step is susceptible to specific side reactions.
-
Iodination Step: The electrophilic iodination of 4-aminopyridine may not be completely regioselective. This can lead to the formation of isomeric iodinated pyridines as byproducts. The primary side product is often 2-iodo-4-aminopyridine. In some cases, di-iodinated products may also be formed, though typically in smaller amounts.
-
Pivaloylation Step: The N-pivaloylation of 3-iodopyridin-4-amine can present several challenges. Over-acylation can lead to the formation of a di-pivaloylated byproduct, N,N-bis(pivaloyl)-3-iodopyridin-4-amine. Additionally, if the reaction conditions are not sufficiently anhydrous, hydrolysis of the pivaloyl chloride or the pivalamide product can occur. In the presence of a strong base and heat, deiodination of the pyridine ring is a potential side reaction, leading to the formation of N-(pyridin-4-yl)pivalamide.
Q2: My reaction to form 3-iodopyridin-4-amine from 4-aminopyridine is showing multiple spots on TLC, with some being very non-polar. What could these be?
The presence of multiple spots on your TLC plate following the iodination of 4-aminopyridine likely indicates the formation of a mixture of products. Besides the desired 3-iodopyridin-4-amine, common byproducts include:
-
Unreacted 4-aminopyridine: This will be a more polar spot.
-
Isomeric mono-iodinated products: 2-Iodo-4-aminopyridine is a common isomer formed.
-
Di-iodinated products: Although less common, di-iodinated species can form and will be significantly less polar than the mono-iodinated products.
The identity of these spots can be confirmed by techniques such as LC-MS or by isolating the individual components and characterizing them by NMR.
Q3: I am observing a significant amount of a non-polar byproduct during the pivaloylation of 3-iodopyridin-4-amine. What is the likely identity of this compound?
A prominent non-polar byproduct in this reaction is often the di-pivaloylated compound, N,N-bis(pivaloyl)-3-iodopyridin-4-amine. This occurs when the exocyclic amine is acylated a second time. This side reaction is more likely to occur if an excess of pivaloyl chloride is used or if the reaction is run for an extended period at elevated temperatures.
Q4: My final product, this compound, appears to be degrading upon storage. What are the likely degradation pathways?
Iodinated pyridines can be sensitive to light and air over time. The primary degradation pathway to consider is deiodination, which would result in the formation of N-(pyridin-4-yl)pivalamide. Hydrolysis of the pivalamide bond to give 3-iodopyridin-4-amine and pivalic acid is another possibility, especially if the compound is exposed to moisture in the presence of acidic or basic impurities. Proper storage in a cool, dark, and dry place, preferably under an inert atmosphere, is recommended.
Troubleshooting Guides
Below are troubleshooting guides for the key steps in the synthesis of this compound.
Troubleshooting: Iodination of 4-Aminopyridine
| Observed Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of 3-iodopyridin-4-amine | Incomplete reaction. | - Increase reaction time.- Ensure the iodinating agent (e.g., ICl, NIS) is fresh and active.- Optimize reaction temperature. |
| Formation of multiple iodinated isomers. | - Use a milder iodinating agent.- Carefully control the reaction temperature, as lower temperatures often favor selectivity. | |
| Difficult Purification | Co-elution of isomeric products during column chromatography. | - Use a shallower solvent gradient during chromatography.- Consider alternative purification techniques such as recrystallization or preparative HPLC. |
| Presence of unreacted starting material. | - Ensure the stoichiometry of the iodinating agent is correct (a slight excess may be needed).- Increase reaction time or temperature moderately. |
Troubleshooting: N-Pivaloylation of 3-Iodopyridin-4-amine
| Observed Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | Incomplete reaction. | - Ensure the pivaloyl chloride is added slowly to the reaction mixture.- Use a suitable base (e.g., pyridine, triethylamine) to neutralize the HCl byproduct.- Increase reaction time. |
| Hydrolysis of pivaloyl chloride or the product.[1][2] | - Use anhydrous solvents and reagents.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Formation of Di-pivaloylated Byproduct | Excess pivaloyl chloride used. | - Use a stoichiometric amount or only a slight excess (e.g., 1.05-1.1 equivalents) of pivaloyl chloride. |
| Reaction temperature is too high or reaction time is too long. | - Run the reaction at a lower temperature (e.g., 0 °C to room temperature).- Monitor the reaction closely by TLC and quench it once the starting material is consumed. | |
| Presence of Deiodinated Product | Harsh reaction conditions (e.g., high temperature, strong base). | - Use a milder base.- Avoid excessive heating of the reaction mixture. |
Experimental Protocols
The following are generalized experimental protocols based on standard organic chemistry procedures for similar transformations. Researchers should adapt these protocols to their specific laboratory conditions and safety guidelines.
Protocol 1: Synthesis of 3-Iodopyridin-4-amine
This protocol is adapted from procedures for the iodination of similar aminopyridines.
Materials:
-
4-Aminopyridine
-
N-Iodosuccinimide (NIS)
-
Acetonitrile (anhydrous)
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve 4-aminopyridine (1.0 eq.) in anhydrous acetonitrile.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-Iodosuccinimide (1.1 eq.) portion-wise over 30 minutes, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Add a saturated aqueous solution of sodium bicarbonate to neutralize the mixture.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Protocol 2: Synthesis of this compound
This protocol is based on general N-acylation procedures.[3]
Materials:
-
3-Iodopyridin-4-amine
-
Pivaloyl chloride
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve 3-iodopyridin-4-amine (1.0 eq.) in anhydrous dichloromethane.
-
Add anhydrous pyridine (1.2 eq.) to the solution.
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add pivaloyl chloride (1.1 eq.) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Visualizations
Logical Workflow for Troubleshooting Synthesis
Caption: A flowchart illustrating the troubleshooting logic for the synthesis of this compound.
Potential Side Reaction Pathways
Caption: A diagram illustrating the potential side reactions during the synthesis of this compound.
References
Technical Support Center: Optimizing N-(3-Iodopyridin-4-yl)pivalamide Synthesis
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for the synthesis of N-(3-Iodopyridin-4-yl)pivalamide.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis, offering solutions and optimization strategies.
Q1: What is the general synthetic route for this compound?
The most common and direct route is the acylation of 4-amino-3-iodopyridine with pivaloyl chloride. The reaction involves a nucleophilic attack by the amino group on the carbonyl carbon of the acyl chloride. A non-nucleophilic base is typically used to scavenge the HCl byproduct generated during the reaction.
Q2: My reaction yield is consistently low. What are the potential causes and how can I improve it?
Low yield is a frequent issue that can stem from several factors. A systematic approach to optimization is recommended.
Potential Causes & Solutions:
-
Inefficient Base: The choice of base is critical. It must be strong enough to neutralize HCl but not so strong that it promotes side reactions. Tertiary amines like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) are common choices. Pyridine can also serve as both a base and a solvent.
-
Suboptimal Solvent: The solvent should dissolve the starting materials and be inert to the reaction conditions. Dichloromethane (DCM), Tetrahydrofuran (THF), and acetonitrile are suitable options.
-
Incorrect Temperature: Acylation reactions with acyl chlorides can be highly exothermic.[1] Running the reaction at a low temperature (e.g., 0 °C) initially and then allowing it to warm to room temperature can improve selectivity and yield.[1]
-
Impure Starting Materials: Impurities in either 4-amino-3-iodopyridine or pivaloyl chloride can lead to side products and lower yields.[1] Ensure the purity of your reagents before starting.
Optimization Data:
The following tables present hypothetical optimization data to guide your experimental design.
Table 1: Optimization of Base and Solvent
| Entry | Base (equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | TEA (1.5) | DCM | 0 to RT | 4 | 65 |
| 2 | DIPEA (1.5) | DCM | 0 to RT | 4 | 72 |
| 3 | Pyridine (solvent) | - | 0 to RT | 6 | 75 |
| 4 | TEA (1.5) | THF | 0 to RT | 4 | 68 |
Table 2: Optimization of Temperature and Reaction Time
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | Pyridine | - | RT | 4 | 68 |
| 2 | Pyridine | - | 0 to RT | 4 | 73 |
| 3 | Pyridine | - | 0 to RT | 8 | 78 |
| 4 | Pyridine | - | 0 | 6 | 65 |
Q3: I'm observing multiple spots on my TLC plate. What are the likely side products and how can I minimize them?
Side product formation often arises from the reactivity of the starting materials and intermediates.
-
Unreacted Starting Material: The most common "spot" is unreacted 4-amino-3-iodopyridine. This can be minimized by using a slight excess (1.1-1.2 equivalents) of pivaloyl chloride and ensuring adequate reaction time.
-
Hydrolysis of Pivaloyl Chloride: If there is moisture in the reaction, pivaloyl chloride can hydrolyze to pivalic acid. Pivalic acid can be removed during an aqueous basic wash.
-
Di-acylation: While sterically hindered, di-acylation on the pyridine nitrogen is a theoretical possibility, though unlikely under standard conditions. Maintaining a 1:1 stoichiometry and controlled temperature helps prevent this.
Q4: How can I effectively purify the final product? I'm having issues with column chromatography.
Purification of pyridine derivatives can be challenging due to the basicity of the nitrogen atom, which can lead to tailing on standard silica gel.[1]
Purification Strategies:
-
Acid-Base Extraction: An effective initial cleanup involves an acidic wash (e.g., dilute HCl) to protonate the pyridine and pull it into the aqueous layer, separating it from non-basic impurities.[1] The product can then be recovered by basifying the aqueous layer and re-extracting with an organic solvent.[1]
-
Modified Column Chromatography: To mitigate tailing on silica gel, add a small amount of a basic modifier, such as triethylamine (0.5-1%), to the eluent system (e.g., Hexane/Ethyl Acetate).[1]
-
Crystallization: If the product is a solid, crystallization from a suitable solvent system (e.g., ethanol, ethyl acetate/hexanes) is an excellent method for achieving high purity.[1]
Q5: The reaction is highly exothermic and difficult to control. What are the best practices for managing the reaction temperature?
Exothermic reactions can lead to side product formation and potential safety hazards.[1]
Thermal Management Techniques:
-
Slow Addition of Reagents: Add the pivaloyl chloride dropwise to the solution of the amine and base using an addition funnel. This controls the rate of reaction and heat generation.[1]
-
Efficient Cooling: Conduct the initial addition in an ice bath (0 °C) or a cryostat to dissipate heat effectively.[1]
-
Dilution: Running the reaction at a lower concentration can also help manage the exotherm.[1]
Detailed Experimental Protocol
This protocol describes a general procedure for the synthesis of this compound.
Materials:
-
4-amino-3-iodopyridine (1.0 eq)
-
Pivaloyl chloride (1.1 eq)
-
Pyridine (solvent, dried)
-
Dichloromethane (DCM, anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Addition funnel (optional)
-
Ice bath
Procedure:
-
Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add 4-amino-3-iodopyridine (1.0 eq) and dissolve it in anhydrous pyridine.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Reagent Addition: Slowly add pivaloyl chloride (1.1 eq) dropwise to the stirred solution over 15-20 minutes.
-
Reaction: After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let the mixture warm to room temperature. Stir for an additional 4-8 hours, monitoring the reaction progress by TLC.
-
Quenching: Once the reaction is complete, carefully pour the mixture into a separatory funnel containing saturated aqueous NaHCO₃ to neutralize excess acid and pyridine.
-
Workup: Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel using a hexane/ethyl acetate gradient, optionally with 0.5% triethylamine added to the eluent. Alternatively, purify by crystallization.
Visual Guides & Workflows
General Synthesis Workflow
The following diagram illustrates the overall workflow for the synthesis and purification of this compound.
Caption: Experimental workflow for this compound synthesis.
Troubleshooting Logic for Low Yield
This diagram provides a logical path for troubleshooting a low-yield reaction.
Caption: Troubleshooting flowchart for addressing low reaction yield.
References
Technical Support Center: N-(3-Iodopyridin-4-yl)pivalamide Stability
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the stability, handling, and troubleshooting of N-(3-Iodopyridin-4-yl)pivalamide in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
A1: For optimal stability, this compound should be stored in a cool, dry, and dark place. Recommended conditions are refrigeration at 2-8°C in a tightly sealed container, preferably an amber vial to protect it from light. The presence of the iodo-substituent makes the compound potentially susceptible to photodegradation.
Q2: How should I handle the compound upon receipt and for daily use?
A2: Upon receipt, allow the container to equilibrate to room temperature before opening to prevent moisture condensation. Handle the solid compound in a well-ventilated area or a fume hood. For creating stock solutions, use high-purity, anhydrous solvents. Once in solution, store aliquots at -20°C or -80°C to minimize degradation from repeated freeze-thaw cycles.
Q3: Is this compound susceptible to hydrolysis?
A3: The pivalamide group, a sterically hindered amide, is generally resistant to hydrolysis under mild conditions.[1] However, prolonged exposure to strong acidic or basic conditions, especially at elevated temperatures, can lead to the cleavage of the amide bond.[2][3]
Q4: What is the expected solubility of this compound?
Troubleshooting Guide
Q1: I am observing a color change (e.g., yellowing or browning) in my solid sample of this compound. What does this indicate?
A1: A change in the physical appearance of the compound can be an indicator of degradation. Iodinated compounds can sometimes discolor upon exposure to light or air due to the potential formation of iodine. It is recommended to perform a purity analysis (e.g., HPLC, LC-MS) to assess the integrity of the compound before use.
Q2: My experimental results are inconsistent or show a loss of compound activity over time. Could this be a stability issue?
A2: Yes, inconsistent results or a decline in expected activity are classic signs of compound instability. Degradation can lead to a lower effective concentration of the active molecule and the formation of new, potentially interfering substances. It is advisable to prepare fresh solutions from a solid stock that has been properly stored or to re-qualify the existing solution's purity and concentration.
Q3: I see extra peaks in my HPLC chromatogram that were not there previously. What could be the cause?
A3: The appearance of new peaks strongly suggests the formation of degradation products. Potential degradation pathways include hydrolysis of the amide linkage, or de-iodination, especially under photolytic (light) stress. To identify the cause, you can perform forced degradation studies under controlled conditions (acid, base, oxidation, heat, light) to see if any of the resulting degradant peaks match those in your experimental sample.
Forced Degradation and Stability Testing
Forced degradation studies are crucial for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods.[4][5][6][7]
Table 1: Recommended Conditions for Forced Degradation Studies
The following table outlines typical stress conditions used to evaluate the stability of this compound. The goal is to achieve 5-20% degradation to ensure that the analytical method can detect and resolve the resulting degradants.[7]
| Stress Condition | Reagent/Parameter | Typical Conditions | Potential Degradation Pathway |
| Acid Hydrolysis | 0.1 M - 1 M HCl | Room Temperature to 60°C | Amide Bond Cleavage |
| Base Hydrolysis | 0.1 M - 1 M NaOH | Room Temperature to 60°C | Amide Bond Cleavage |
| Oxidation | 3-30% H₂O₂ | Room Temperature | Pyridine Ring Oxidation, N-Oxide Formation[8] |
| Thermal | Dry Heat | 60-80°C | General Decomposition |
| Photolytic | UV/Visible Light | ICH Q1B Guidelines (e.g., 1.2 million lux hours and 200 W h/m²) | C-I Bond Cleavage (De-iodination)[9][10][11] |
Experimental Protocols
Protocol 1: General Forced Degradation Study
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent like acetonitrile or methanol.
-
Stress Conditions:
-
Acidic: Mix 1 mL of stock solution with 1 mL of 1 M HCl. Incubate at 60°C for 24-48 hours.
-
Basic: Mix 1 mL of stock solution with 1 mL of 1 M NaOH. Incubate at 60°C for 24-48 hours.
-
Oxidative: Mix 1 mL of stock solution with 1 mL of 30% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal (Solution): Heat the stock solution at 70°C for 48 hours.
-
Thermal (Solid): Expose the solid compound to 70°C in an oven for 48 hours.
-
Photolytic: Expose the stock solution (in a quartz cuvette) and solid compound to light as per ICH Q1B guidelines.
-
-
Sample Analysis: Before analysis by HPLC, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively. Dilute all samples to an appropriate concentration (e.g., 100 µg/mL) with the mobile phase.
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method Development
A reverse-phase HPLC (RP-HPLC) method is generally suitable for this type of molecule.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient elution is recommended to separate the parent compound from potential polar and non-polar degradants.
-
Solvent A: 0.1% Formic Acid or Trifluoroacetic Acid in Water.
-
Solvent B: Acetonitrile or Methanol.
-
-
Gradient Program (Example):
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30-35 min: 90% to 10% B
-
35-40 min: 10% B (Re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector with Diode Array Detection (DAD) to assess peak purity. Monitor at a wavelength where the parent compound and potential degradants absorb (e.g., 254 nm).
-
Validation: The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness. The forced degradation samples are used to prove the specificity of the method.
Visualizations
Caption: Experimental workflow for forced degradation studies.
Caption: Logical relationships of potential degradation pathways.
References
- 1. Pivalamide | 754-10-9 | Benchchem [benchchem.com]
- 2. electronicsandbooks.com [electronicsandbooks.com]
- 3. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. journals.asm.org [journals.asm.org]
- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 7. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 8. Pyridine - Wikipedia [en.wikipedia.org]
- 9. Photodecomposition of iodinated contrast media and subsequent formation of toxic iodinated moieties during final disinfection with chlorinated oxidants [agris.fao.org]
- 10. Photodegradation of iodinated trihalomethanes in aqueous solution by UV 254 irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Iodinated disinfection byproduct formation from iohexol in sunlit and chlorinated urban wastewaters - Environmental Science: Water Research & Technology (RSC Publishing) DOI:10.1039/D5EW00709G [pubs.rsc.org]
Technical Support Center: Catalyst Selection for N-(3-Iodopyridin-4-yl)pivalamide Coupling Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in selecting the appropriate catalyst and optimizing conditions for coupling reactions involving N-(3-Iodopyridin-4-yl)pivalamide.
Frequently Asked Questions (FAQs)
Q1: What are the most common coupling reactions for functionalizing this compound?
A1: The most common and versatile coupling reactions for this substrate are the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions. These palladium-catalyzed methods allow for the formation of carbon-carbon and carbon-nitrogen bonds, enabling the introduction of a wide variety of substituents.
Q2: Which factors are most critical for successful coupling with an iodopyridine substrate?
A2: Several factors are crucial for achieving high yields and minimizing side reactions:
-
Catalyst System: The choice of palladium precursor and, most importantly, the ligand is critical. For electron-deficient substrates like pyridines, bulky and electron-rich phosphine ligands are often required.[1]
-
Base: The base plays a key role in the catalytic cycle, particularly in the transmetalation step of the Suzuki reaction and the deprotonation of the amine in the Buchwald-Hartwig amination. The strength and solubility of the base can significantly impact the reaction outcome.
-
Solvent: The solvent influences the solubility of reagents and the stability and activity of the catalyst. Anhydrous and degassed solvents are essential to prevent side reactions.[1]
-
Temperature: Reaction temperature affects the rate of reaction but can also lead to catalyst decomposition or increased side product formation if too high.[1]
-
Inert Atmosphere: Palladium(0) catalysts are sensitive to oxygen, so maintaining an inert atmosphere (e.g., argon or nitrogen) is crucial to prevent catalyst deactivation.
Q3: How does the pivalamide protecting group affect the coupling reaction?
A3: The pivalamide group is a relatively bulky protecting group. While it is generally stable under typical cross-coupling conditions, its steric hindrance might influence the choice of ligand and reaction conditions to ensure efficient access to the catalytic site.
Troubleshooting Guides
Suzuki-Miyaura Coupling
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Step |
| Catalyst Inactivity | Use a pre-activated Pd(0) catalyst or ensure in-situ reduction of a Pd(II) precursor is effective. Consider using specialized Buchwald or Fu G3/G4 precatalysts. |
| Inappropriate Ligand | For electron-deficient pyridines, switch to bulky, electron-rich ligands like SPhos, XPhos, or RuPhos.[2] |
| Ineffective Base | Screen different bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃. Ensure the base is anhydrous and finely powdered.[3] |
| Poor Reagent Quality | Use anhydrous solvents and ensure the boronic acid/ester is pure and dry to prevent protodeboronation. |
| Catalyst Poisoning | The pyridine nitrogen can coordinate to the palladium center. Using bulky ligands can help mitigate this. |
Issue 2: Significant Homocoupling of Boronic Acid
| Potential Cause | Troubleshooting Step |
| Presence of Oxygen | Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere. |
| Inefficient Pd(0) Formation | If using a Pd(II) precatalyst, ensure conditions are suitable for its complete reduction to Pd(0). The presence of Pd(II) can promote homocoupling. |
| High Catalyst Loading | Reduce the catalyst loading to the minimum effective amount. |
Buchwald-Hartwig Amination
Issue 3: Low Conversion or Catalyst Deactivation
| Potential Cause | Troubleshooting Step |
| Catalyst Inhibition | The pyridine nitrogen can inhibit the palladium catalyst. Using bulky, electron-rich biarylphosphine ligands (e.g., BrettPhos, RuPhos) can prevent this.[2] |
| β-Hydride Elimination | For primary amines, β-hydride elimination can be a competitive side reaction. Using ligands that promote rapid reductive elimination, such as Josiphos or some Buchwald ligands, can minimize this.[4] |
| Base-Sensitive Substrate | If the substrate is sensitive to strong bases, consider using a milder base like K₂CO₃ or Cs₂CO₃, although this may require higher temperatures or longer reaction times. |
Sonogashira Coupling
Issue 4: Formation of Glaser-Hay Homocoupling Product (Alkyne Dimer)
| Potential Cause | Troubleshooting Step |
| Presence of Oxygen | This is the primary cause of alkyne homocoupling. Rigorous exclusion of oxygen is critical.[5] |
| Copper(I) Co-catalyst | The copper co-catalyst can promote homocoupling. Consider using a copper-free Sonogashira protocol.[5][6] |
| High Reaction Temperature | Lowering the reaction temperature can sometimes reduce the rate of homocoupling relative to the desired cross-coupling. |
Issue 5: Low Yield of the Desired Alkynylated Product
| Potential Cause | Troubleshooting Step |
| Inefficient Catalyst System | For electron-deficient iodopyridines, a more active catalyst system may be needed. Consider using a combination of a palladium source like Pd(PPh₃)₂Cl₂ with a copper(I) co-catalyst, or a copper-free system with a specialized ligand. |
| Inappropriate Base | An amine base such as triethylamine or diisopropylethylamine is typically used. Ensure the base is in sufficient excess. |
| Poor Alkyne Quality | Use a freshly purified terminal alkyne. |
Experimental Protocols (Generalized for Iodopyridine Substrates)
Disclaimer: The following protocols are generalized based on successful couplings of analogous iodopyridine derivatives. Optimization for this compound may be necessary.
Suzuki-Miyaura Coupling Protocol
Buchwald-Hartwig Amination Protocol
Sonogashira Coupling Protocol
Catalyst and Ligand Selection Guide
Summary of Recommended Reaction Conditions
| Reaction Type | Recommended Palladium Source | Recommended Ligand(s) | Recommended Base(s) | Recommended Solvent(s) | Typical Temp. (°C) |
| Suzuki-Miyaura | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃ | PPh₃, dppf, SPhos, XPhos | K₂CO₃, K₃PO₄, Cs₂CO₃ | Dioxane, Toluene, THF, DME (often with H₂O) | 80 - 110 |
| Buchwald-Hartwig | Pd₂(dba)₃, Pd(OAc)₂ | XPhos, RuPhos, BrettPhos | NaOtBu, KOtBu, Cs₂CO₃ | Toluene, Dioxane, THF | 80 - 120 |
| Sonogashira | Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄ | PPh₃ | Et₃N, DIPEA | THF, DMF, Acetonitrile | 25 - 65 |
References
- 1. benchchem.com [benchchem.com]
- 2. research.rug.nl [research.rug.nl]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
Technical Support Center: N-(3-Iodopyridin-4-yl)pivalamide Reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with N-(3-Iodopyridin-4-yl)pivalamide in cross-coupling reactions.
Troubleshooting Guides
Issue: Low or No Yield in Suzuki-Miyaura Cross-Coupling Reactions
Question: We are experiencing low to no yield in our Suzuki-Miyaura coupling reaction with this compound. What are the likely causes and how can we troubleshoot this?
Answer:
Low yields in Suzuki-Miyaura reactions involving this compound can stem from several factors, with solvent choice being a critical parameter. Here’s a step-by-step troubleshooting guide:
-
Solvent Selection and Quality:
-
Problem: The chosen solvent may not be optimal for the reaction, leading to poor solubility of reagents, catalyst deactivation, or unwanted side reactions.
-
Troubleshooting:
-
Ensure the solvent is anhydrous and degassed, as oxygen and water can deactivate the palladium catalyst.
-
Consider switching to a different solvent system. A mixture of an organic solvent with water is often effective. For instance, a 1:1 mixture of DMF/H₂O or the use of 1,4-dioxane can be effective.[1][2] Toluene is another commonly used solvent.[3]
-
If solubility of the starting material is an issue, changing the solvent from toluene to dioxane might improve the yield.[4]
-
-
-
Base Selection:
-
Problem: The base might not be strong enough or may have poor solubility in the reaction mixture.
-
Troubleshooting:
-
-
Catalyst and Ligand:
-
Problem: The palladium catalyst or the phosphine ligand may not be suitable or may have degraded.
-
Troubleshooting:
-
-
Reaction Temperature:
Issue: Poor Performance in Buchwald-Hartwig Amination
Question: Our Buchwald-Hartwig amination of this compound is giving a low yield of the desired product. What should we investigate?
Answer:
Optimizing a Buchwald-Hartwig amination requires careful consideration of the solvent, base, and catalytic system.
-
Solvent Choice:
-
Problem: The solvent can significantly influence the outcome of the amination.
-
Troubleshooting:
-
-
Base and Ligand Combination:
-
Problem: The choice of base is often tied to the ligand used. An incompatible combination can lead to poor results.
-
Troubleshooting:
-
-
Reagent Purity:
-
Problem: Impurities in the amine or the aryl iodide can poison the catalyst.
-
Troubleshooting:
-
Ensure the amine is pure. If it is a liquid, consider distilling it or passing it through a plug of activated alumina.[10]
-
-
-
Reaction Conditions:
Data Summary
Table 1: Solvent Effects on Suzuki-Miyaura Coupling Yields (Illustrative)
| Solvent System | Base | Temperature (°C) | Yield (%) | Reference |
| Toluene | K₂CO₃ | 110 | 83 | [3] |
| 1,4-Dioxane | K₃PO₄ | 80 | Good | [5] |
| DMF/H₂O (1:1) | K₂CO₃ | 80 | Good | [2] |
| Toluene/Ethanol | Na₂CO₃ | 110 | 83 | [3] |
Note: Yields are highly dependent on the specific substrates, catalyst, and ligand used. This table provides a general guide based on similar systems.
Table 2: Solvent and Base Effects on Buchwald-Hartwig Amination (Illustrative)
| Solvent | Base | Ligand | Temperature (°C) | Conversion/Yield | Reference |
| Dioxane | Cs₂CO₃ | RuPhos | Not Specified | Good Conversion | [1] |
| Toluene | Not Specified | Not Specified | 80-110 | General Protocol | [8] |
| Dioxane | Not Specified | Not Specified | 80-110 | General Protocol | [8] |
| DMF | DBU | XantPhos | Not Specified | Effective System | [9] |
Note: This data is derived from related systems and serves as a starting point for optimization.
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1 equivalent), the arylboronic acid (1.1-1.5 equivalents), and the base (e.g., K₂CO₃, 2 equivalents).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).[5]
-
Add the degassed solvent (e.g., 1,4-dioxane or a toluene/ethanol mixture).[3][5]
-
Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Protocol for Buchwald-Hartwig Amination
-
In a glovebox or under an inert atmosphere, combine this compound (1 equivalent), the amine (1.2 equivalents), the palladium precatalyst, the ligand, and the base (e.g., Cs₂CO₃, 1.5 equivalents) in a dry reaction vessel.[1][8]
-
Add anhydrous, degassed solvent (e.g., dioxane or toluene) via syringe.[8] The typical concentration is around 0.1 M with respect to the starting material.[8]
-
Seal the vessel and heat the reaction mixture to 80-110 °C with vigorous stirring.[8]
-
Monitor the reaction progress by TLC or LC-MS.[8]
-
Upon completion, cool the reaction to room temperature.
-
Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove inorganic salts.[8]
-
Transfer the filtrate to a separatory funnel and wash with water and brine.[8]
-
Dry the organic layer, filter, and concentrate.
-
Purify the residue by column chromatography.
Visualizations
Caption: General experimental workflow for cross-coupling reactions.
Caption: Influence of solvent properties on reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the best all-around solvent for Suzuki-Miyaura reactions with this substrate?
A1: There is no single "best" solvent, as the optimal choice depends on the specific boronic acid and base used. However, mixtures of an ethereal solvent like 1,4-dioxane or an aromatic hydrocarbon like toluene with an aqueous base solution are very common and effective starting points.[3][7]
Q2: Why is degassing the solvent so important?
A2: The active palladium catalyst, Pd(0), is sensitive to oxidation by dissolved oxygen in the solvent. This oxidation deactivates the catalyst, leading to a stalled or very slow reaction. Degassing removes dissolved oxygen and is crucial for achieving high yields and reproducible results.
Q3: Can I run these reactions open to the air?
A3: It is strongly discouraged. While some modern catalyst systems show some air stability, reactions involving this compound, especially with standard palladium catalysts, should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst deactivation and ensure reproducibility.
Q4: My reaction is sluggish. Should I increase the temperature?
A4: Increasing the temperature can improve the reaction rate, but it can also lead to decomposition of the starting materials, product, or catalyst, especially during prolonged heating.[10] Before increasing the temperature significantly, ensure that other factors like solvent, base, and catalyst/ligand system are optimized. If you do increase the temperature, monitor the reaction closely for the appearance of degradation products.
Q5: I am observing dehalogenation of my starting material. What is causing this?
A5: Dehalogenation (replacement of the iodine atom with hydrogen) can occur as a side reaction, particularly in the presence of certain amines or with specific catalyst-ligand combinations.[4] This can sometimes be mitigated by changing the solvent, using a different base, or screening alternative phosphine ligands.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]
- 4. Pd-catalyzed C–C and C–N cross-coupling reactions in 2-aminothieno[3,2-d]pyrimidin-4(3H)-one series for antiplasmodial pharmacomodulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 8. benchchem.com [benchchem.com]
- 9. chemrxiv.org [chemrxiv.org]
- 10. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Purification of N-(3-Iodopyridin-4-yl)pivalamide
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common challenges during the purification of N-(3-Iodopyridin-4-yl)pivalamide.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in a crude sample of this compound?
A1: The most common impurities are typically residual starting materials and by-products from the synthesis. The synthesis of this compound likely involves the acylation of 4-amino-3-iodopyridine with pivaloyl chloride or a similar pivaloylating agent. Therefore, potential impurities include:
-
Unreacted 4-amino-3-iodopyridine: The starting amine.
-
Pivalic acid or Pivalic anhydride: Formed from the hydrolysis of the acylating agent.
-
Di-acylated by-products: Although less likely due to steric hindrance.
-
Colored impurities: Arising from degradation of the starting materials or product, especially if exposed to light or high temperatures.[1]
Q2: Which purification technique is most suitable for this compound?
A2: Both column chromatography and recrystallization are effective methods for purifying amide compounds.[2]
-
Column chromatography is excellent for separating the target compound from impurities with different polarities.
-
Recrystallization is a highly effective technique for achieving high purity if the product is a solid and a suitable solvent system can be identified.[3]
Q3: How do I choose an appropriate solvent for recrystallization?
A3: A good recrystallization solvent is one in which your compound is highly soluble at elevated temperatures but sparingly soluble at room or lower temperatures.[4] For amide compounds, polar solvents like ethanol, acetone, or acetonitrile are often good starting points.[2] It is also common to use a binary solvent system, such as ethanol/water or ethyl acetate/hexane.[5][6]
Q4: My compound streaks or "tails" during silica gel column chromatography. How can I prevent this?
A4: Peak tailing for pyridine derivatives on silica gel is a common issue caused by the interaction of the basic nitrogen atom in the pyridine ring with the acidic silica gel.[3][7] To mitigate this, you can add a small amount of a basic modifier, such as triethylamine (typically 0.1-1%), to the eluent.[3] This will help to produce more symmetrical peaks.
Troubleshooting Guides
Issue 1: Presence of Starting Material (4-amino-3-iodopyridine) in the Final Product
Q: After purification, NMR analysis still shows the presence of 4-amino-3-iodopyridine. How can I remove it?
A:
-
Optimize Column Chromatography: The starting amine is more polar than the pivalamide product. If using column chromatography, ensure your solvent system provides adequate separation. You may need to use a less polar eluent system (e.g., a lower percentage of ethyl acetate in hexane) to increase the retention time of your product and allow the more polar starting material to elute more slowly, or to remain on the baseline.
-
Acid Wash: Since 4-amino-3-iodopyridine is basic, an acid-base extraction can be effective.[3] Dissolve the crude product in an organic solvent like ethyl acetate or dichloromethane and wash it with a dilute aqueous acid solution (e.g., 1M HCl). The protonated amine will move to the aqueous layer. The desired amide product should remain in the organic layer. Afterward, wash the organic layer with a base (like saturated sodium bicarbonate solution) and brine, then dry and concentrate it.
-
Recrystallization: A carefully chosen recrystallization solvent may leave the more polar starting material in the mother liquor.
Issue 2: Discolored Product (Yellow or Brown Tint)
Q: My purified this compound is not a white solid. How can I remove the color?
A:
-
Activated Carbon Treatment: Colored impurities can often be removed by treating a solution of the crude product with activated carbon.[1] Dissolve the compound in a suitable hot solvent, add a small amount of activated carbon, and heat for a short period. Perform a hot filtration to remove the carbon, then allow the solution to cool and crystallize.
-
Recrystallization: Recrystallization itself is often sufficient to remove colored impurities, which may remain in the mother liquor.[1]
-
Avoid Degradation: Pyridine compounds can be sensitive to light and air.[1] Store the compound in a dark place and under an inert atmosphere if necessary.
Issue 3: Product "Oiling Out" During Recrystallization
Q: When I try to recrystallize my product, it separates as an oil instead of forming crystals. What should I do?
A: "Oiling out" happens when the solute comes out of the solution at a temperature above its melting point. To resolve this:
-
Increase the Solvent Volume: The solution might be too concentrated. Add more hot solvent to ensure the compound is fully dissolved before cooling.[1]
-
Lower the Cooling Temperature Slowly: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Rapid cooling can promote oiling.
-
Change the Solvent System: Use a solvent with a lower boiling point or a different polarity.[1] If using a two-solvent system, try adjusting the ratio of the solvents.
-
Scratch the Flask: Use a glass rod to scratch the inside of the flask at the surface of the solution to create nucleation sites for crystal growth.
Data Presentation
Table 1: General Purification Parameters for this compound
| Purification Method | Typical Solvent/Eluent System | Expected Purity | Typical Yield | Notes |
| Recrystallization | Ethanol/Water, Ethyl Acetate/Hexane, Acetonitrile | >99% | 60-90% | Highly effective for removing small amounts of impurities. Yield is dependent on the solubility difference at hot and cold temperatures. |
| Flash Column Chromatography | Hexane/Ethyl Acetate gradient (e.g., 0% to 50% Ethyl Acetate) | >98% | 70-95% | Excellent for separating compounds with different polarities. Add 0.1-1% triethylamine to the eluent to prevent peak tailing. |
Experimental Protocols
Protocol 1: General Procedure for Flash Column Chromatography
-
Stationary Phase Preparation: Prepare a slurry of silica gel in the initial, less polar eluent (e.g., 95:5 Hexane/Ethyl Acetate). Pack a glass column with the silica gel slurry, ensuring no air bubbles are trapped.
-
Sample Preparation: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Adsorb the crude product onto a small amount of silica gel by evaporating the solvent.
-
Loading: Carefully load the dried silica gel with the adsorbed product onto the top of the packed column.
-
Elution: Begin eluting the column with the initial non-polar eluent. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute the desired compound.
-
Fraction Collection and Analysis: Collect fractions and monitor the elution of the product using Thin-Layer Chromatography (TLC).
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Protocol 2: General Procedure for Recrystallization
-
Solvent Selection: In a test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but not at room temperature.
-
Dissolution: In an Erlenmeyer flask, add the crude product and the chosen solvent. Heat the mixture while stirring until the solid is completely dissolved. Add the minimum amount of hot solvent required for full dissolution.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and perform a hot filtration to remove it.
-
Crystallization: Allow the hot solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask or placing the flask in an ice bath.
-
Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Visualization
Caption: A logical workflow for troubleshooting the purification of this compound.
References
Technical Support Center: Synthesis of N-(3-Iodopyridin-4-yl)pivalamide
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of N-(3-Iodopyridin-4-yl)pivalamide.
Experimental Workflow
The synthesis of this compound from 4-aminopyridine is typically a two-step process involving the protection of the amino group followed by regioselective iodination.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocols
Step 1: Synthesis of N-(pyridin-4-yl)pivalamide
Materials:
-
4-Aminopyridine
-
Pivaloyl chloride
-
Triethylamine (Et3N)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
To a stirred solution of 4-aminopyridine (1.0 eq.) and triethylamine (1.5 eq.) in anhydrous DCM, cool the mixture to 0 °C.
-
Slowly add a solution of pivaloyl chloride (1.1 eq.) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated aqueous NaHCO3, and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude N-(pyridin-4-yl)pivalamide can be purified by recrystallization or used directly in the next step if purity is sufficient.
Step 2: Synthesis of this compound
Materials:
-
N-(pyridin-4-yl)pivalamide
-
N-Iodosuccinimide (NIS)
-
Acetonitrile (ACN)
-
Saturated aqueous sodium thiosulfate (Na2S2O3) solution
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
Dissolve N-(pyridin-4-yl)pivalamide (1.0 eq.) in acetonitrile.
-
Add N-Iodosuccinimide (1.2 eq.) to the solution in portions at room temperature.
-
Stir the reaction mixture at room temperature for 24-48 hours, monitoring by TLC or LC-MS.
-
Once the reaction is complete, quench with a saturated aqueous solution of sodium thiosulfate.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain this compound.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Step 1: Low yield of N-(pyridin-4-yl)pivalamide | Incomplete reaction. | - Ensure all reagents are anhydrous. - Increase reaction time. - Check the quality of pivaloyl chloride. |
| Formation of di-pivaloylated byproducts. | - Add pivaloyl chloride slowly at a low temperature (0 °C). | |
| Loss of product during aqueous work-up. | - Ensure the pH is basic before final extraction to minimize the solubility of the product in the aqueous layer. | |
| Step 2: Low yield of this compound | Incomplete iodination. | - Increase the amount of NIS (e.g., to 1.5 eq.). - Increase the reaction time. - Consider a different iodinating agent such as iodine monochloride, but be aware of its higher reactivity and potential for over-iodination. |
| Formation of regioisomers (e.g., 2-iodo isomer). | - The pivaloyl group should direct iodination to the 3-position. If other isomers are significant, consider alternative iodination conditions (e.g., different solvent or temperature). | |
| Degradation of the product. | - Iodinated pyridines can be light-sensitive. Protect the reaction mixture from light. | |
| Purification Challenges | Difficulty in removing residual starting material or byproducts. | - For column chromatography, consider using a gradient elution. - Recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can be effective. |
| Oily product that is difficult to crystallize. | - Try trituration with a non-polar solvent like hexanes or pentane to induce solidification. - Seeding with a small crystal of the pure product can initiate crystallization. | |
| Scale-up Issues | Exothermic reaction during pivaloyl chloride addition. | - Ensure efficient stirring and cooling. - Add the pivaloyl chloride solution at a controlled rate to manage the temperature. - For very large scales, consider a semi-batch process. |
| Difficulty in mixing viscous reaction mixtures. | - Use an appropriate solvent volume to maintain a stirrable mixture. - Employ a mechanical stirrer for large-scale reactions. | |
| Product precipitation during the reaction. | - This can sometimes be beneficial for driving the reaction to completion. However, ensure that the precipitate does not hinder stirring. If it does, a co-solvent may be necessary. |
Frequently Asked Questions (FAQs)
Q1: What is the role of triethylamine in the first step?
A1: Triethylamine is a base that neutralizes the hydrochloric acid (HCl) generated during the reaction between 4-aminopyridine and pivaloyl chloride. This prevents the protonation of the starting material and allows the reaction to proceed to completion.
Q2: Why is N-Iodosuccinimide (NIS) used for the iodination step?
A2: NIS is a mild and convenient source of an electrophilic iodine atom. It is generally easier to handle and more selective than other iodinating agents like molecular iodine or iodine monochloride, which can lead to over-iodination or other side reactions.
Q3: Can other solvents be used for the reactions?
A3: For the pivaloylation step, other aprotic solvents like tetrahydrofuran (THF) or ethyl acetate could be used, but DCM is common due to its good solvating properties and ease of removal. For the iodination step, other polar aprotic solvents like dimethylformamide (DMF) could be employed, but acetonitrile is often preferred for its favorable reaction kinetics and ease of removal.
Q4: How can I monitor the progress of the reactions?
A4: Both reactions can be conveniently monitored by thin-layer chromatography (TLC) using an appropriate eluent system (e.g., a mixture of ethyl acetate and hexanes). Staining with an appropriate indicator (e.g., potassium permanganate) or visualization under UV light can be used to see the spots. For more quantitative analysis, liquid chromatography-mass spectrometry (LC-MS) is recommended.
Q5: What are the main safety precautions to consider during this synthesis?
A5: Pivaloyl chloride is corrosive and reacts with moisture, so it should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. Iodinating agents can be toxic and should also be handled with care. The reactions should be performed in a well-ventilated area.
Potential Side Reactions
Understanding potential side reactions is crucial for troubleshooting and optimizing the synthesis.
Caption: Potential side products in the iodination step.
Validation & Comparative
A Comparative Guide to Iodopyridine Reagents in Cross-Coupling Reactions: N-(3-Iodopyridin-4-yl)pivalamide in Focus
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic organic chemistry, iodopyridines serve as indispensable building blocks for the construction of complex molecular architectures, particularly in the synthesis of pharmaceutical agents and functional materials. Their utility primarily lies in their reactivity as coupling partners in a myriad of transition metal-catalyzed cross-coupling reactions. This guide provides a comparative overview of N-(3-Iodopyridin-4-yl)pivalamide and other common iodopyridine reagents, offering insights into their reactivity and potential applications. Due to a lack of direct comparative studies in the published literature, this guide establishes a framework for comparison based on established principles of chemical reactivity and provides a proposed experimental protocol for a head-to-head evaluation.
Introduction to Iodopyridine Reagents
Iodopyridines are a class of heterocyclic compounds where a pyridine ring is substituted with one or more iodine atoms. The position of the iodine atom, along with the presence of other substituents on the pyridine ring, significantly influences the reagent's physical and chemical properties, most notably its reactivity in cross-coupling reactions such as the Suzuki-Miyaura, Heck, and Sonogashira couplings.[1][2] The carbon-iodine bond is the most reactive among the carbon-halogen bonds, making iodopyridines generally more reactive than their bromo or chloro counterparts.[2]
The general order of reactivity for halopyridines in palladium-catalyzed cross-coupling reactions is: I > Br > Cl.[3] This increased reactivity allows for milder reaction conditions and often leads to higher yields.
A Closer Look at this compound
This compound is a derivative of 4-aminopyridine where the amino group is protected by a bulky pivaloyl group, and an iodine atom is situated at the 3-position. The pivaloyl group, a tert-butyl carbonyl moiety, is known for its steric bulk and its ability to influence the electronic properties of the aromatic ring to which it is attached.
The key features of this compound are:
-
Steric Hindrance: The bulky pivaloyl group adjacent to the iodine at the 3-position can be expected to exert significant steric hindrance. This may influence the approach of the palladium catalyst during the oxidative addition step of a cross-coupling reaction, potentially affecting the reaction rate.
-
Electronic Effects: The pivalamido group is an electron-donating group, which can increase the electron density of the pyridine ring. This electronic effect could modulate the reactivity of the C-I bond.
Comparison with Other Iodopyridine Isomers
The reactivity of iodopyridine isomers is dictated by the electronic interplay between the ring nitrogen and the iodine atom.
-
2-Iodopyridine: The iodine atom is at an electron-deficient position due to the adjacent nitrogen atom. This generally makes the C-I bond highly susceptible to oxidative addition.
-
3-Iodopyridine: The iodine atom is at a position that is less electronically influenced by the nitrogen atom compared to the 2- and 4-positions. It is a commonly used reagent in various cross-coupling reactions.[4]
-
4-Iodopyridine: Similar to 2-iodopyridine, the iodine at the 4-position is at an electron-deficient carbon, leading to high reactivity in cross-coupling reactions.
The introduction of the pivalamido group in this compound adds a layer of complexity to the reactivity profile when compared to the parent 3-iodopyridine.
Hypothetical Performance Comparison in Suzuki-Miyaura Coupling
| Reagent | Expected Reactivity | Key Influencing Factors | Potential Advantages | Potential Disadvantages |
| This compound | Moderate to Good | Steric hindrance from the pivaloyl group may decrease the reaction rate. The electron-donating nature of the pivalamido group could slightly decrease the electrophilicity of the C-I bond. | The pivaloyl group can be a useful handle for further synthetic transformations or can be removed post-coupling. | Slower reaction rates and potentially lower yields compared to unhindered iodopyridines. |
| 3-Iodopyridine | Good to Excellent | Less steric hindrance compared to the N-pivaloyl derivative. Standard reactivity for a 3-halopyridine. | Readily available and well-documented reactivity. | Lacks a functional group for further derivatization at the 4-position unless introduced separately. |
| 4-Iodopyridine | Excellent | The iodine is at a highly electron-deficient position, leading to rapid oxidative addition. | High reactivity often leads to high yields and faster reaction times. | The high reactivity might lead to more side reactions if not controlled properly. |
Proposed Experimental Protocol for Comparative Suzuki-Miyaura Coupling
To objectively compare the performance of this compound, 3-iodopyridine, and 4-iodopyridine, the following experimental protocol for a Suzuki-Miyaura coupling with phenylboronic acid is proposed.
Reaction Scheme:
Materials:
-
This compound
-
3-Iodopyridine
-
4-Iodopyridine
-
Phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure: [5]
-
Reaction Setup: In three separate oven-dried 25 mL Schlenk flasks equipped with a magnetic stir bar, add the respective iodopyridine reagent (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Inert Atmosphere: Seal the flasks with septa and purge with argon or nitrogen for 15 minutes.
-
Solvent Addition: Add 1,4-dioxane (8 mL) and degassed water (2 mL) to each flask via syringe.
-
Catalyst Addition: Under a positive pressure of inert gas, add Pd(PPh₃)₄ (0.03 mmol) to each flask.
-
Reaction: Place the flasks in a preheated oil bath at 90 °C and stir the reaction mixtures vigorously for 16 hours.
-
Monitoring: Monitor the progress of each reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: After completion, cool the flasks to room temperature. Dilute each reaction mixture with ethyl acetate (20 mL) and water (10 mL).
-
Extraction: Transfer each mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Washing and Drying: Combine the organic layers for each reaction, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Purification: Filter and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
-
Analysis: Characterize the purified products by ¹H NMR, ¹³C NMR, and mass spectrometry, and determine the isolated yield.
Visualizing the Workflow and a Key Reaction Mechanism
To further clarify the experimental process and the underlying chemical transformation, the following diagrams are provided.
Caption: Experimental workflow for the comparative Suzuki-Miyaura coupling.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion
While this compound remains a less-explored reagent compared to its simpler iodopyridine counterparts, its structure suggests a unique reactivity profile governed by the interplay of steric and electronic effects of the pivalamido group. The provided hypothetical comparison and detailed experimental protocol offer a robust framework for researchers to conduct a direct comparative analysis. Such a study would be invaluable in elucidating the precise impact of the N-pivaloyl group on the reactivity of the 3-iodopyridine scaffold and would aid in the rational selection of building blocks for the synthesis of novel compounds in drug discovery and materials science. The choice of an iodopyridine reagent will ultimately depend on the specific synthetic target, the desired reaction kinetics, and the potential for subsequent functionalization.
References
- 1. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. benchchem.com [benchchem.com]
Comparative Analysis of the Biological Activity of N-(3-Iodopyridin-4-yl)pivalamide Derivatives: A Review of Available Data
For researchers, scientists, and drug development professionals, understanding the structure-activity relationships (SAR) of novel compounds is paramount. This guide provides a comparative overview of the biological activity of N-(3-Iodopyridin-4-yl)pivalamide and its closely related derivatives, based on currently available scientific literature. Due to a lack of comprehensive comparative studies on a broad series of these specific derivatives, this guide synthesizes information from research on the parent compound and analogous structures to offer insights into their potential therapeutic applications.
The core structure, this compound, combines a pivalamide group with an iodopyridine scaffold. This unique combination has prompted investigations into its biological effects, with a primary focus on its potential as an inhibitor of various enzymes and its applications in oncology and neurodegenerative disease research.
Summary of Biological Activity
Available data on this compound and its analogs suggest potential activity in several key areas. While a comprehensive quantitative comparison is limited by the available literature, the following table summarizes the known biological targets and activities of related compounds.
| Compound | Target/Activity | Quantitative Data (IC50, etc.) | Reference |
| This compound | Not specified in available literature | No data available | N/A |
| N-(pyridin-3-yl)pyrimidin-4-amine derivatives | Cyclin-dependent kinase 2 (CDK2) inhibitors | IC50 = 64.42 nM (for compound 7l) | [1] |
| Pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives | Anticancer (A549 lung cancer cells) | IC50 = 0.229 µM (for compound IIB) | [2] |
Detailed Experimental Protocols
Detailed experimental methodologies for the biological evaluation of this compound derivatives are not extensively published. However, based on studies of analogous compounds, the following protocols are representative of the types of assays that would be employed to determine their biological activity.
Kinase Inhibition Assay (Example: CDK2)
A common method to assess the inhibitory potential of compounds against a specific kinase, such as CDK2, is through a biochemical assay.
Workflow for Kinase Inhibition Assay
-
Preparation of Reagents : Recombinant CDK2/Cyclin A enzyme, a suitable substrate (e.g., Histone H1), and ATP are prepared in a kinase buffer. The test compounds are serially diluted to various concentrations.
-
Reaction Initiation : The kinase, substrate, and test compound are pre-incubated in a microplate well. The reaction is initiated by the addition of ATP.
-
Incubation : The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a specific period to allow for the phosphorylation of the substrate.
-
Detection of Activity : The amount of phosphorylated substrate is quantified. A common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced, correlating with kinase activity.
-
Data Analysis : The kinase activity at each compound concentration is measured, and the data is plotted to determine the half-maximal inhibitory concentration (IC50) value.
Cell Proliferation Assay (Example: MTT Assay)
To evaluate the anticancer potential of the derivatives, a cell viability assay such as the MTT assay is frequently used.
Workflow for MTT Cell Proliferation Assay
-
Cell Seeding : Cancer cells (e.g., A549 human lung carcinoma cells) are seeded into a 96-well plate and allowed to adhere overnight.
-
Compound Treatment : The cells are treated with various concentrations of the this compound derivatives and incubated for a period of 48 to 72 hours.
-
MTT Addition : The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent is added to each well. Viable cells with active metabolism convert the MTT into a purple formazan product.
-
Solubilization : A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.
-
Absorbance Measurement : The absorbance of the solution is measured using a microplate reader at a wavelength of 570 nm. The absorbance is directly proportional to the number of viable cells. The IC50 value, representing the concentration of the compound that inhibits cell growth by 50%, is then calculated.
Potential Signaling Pathways
While specific signaling pathways for this compound derivatives are not yet elucidated, their potential as kinase inhibitors suggests they may interfere with key cellular signaling cascades implicated in cancer and other diseases.
Hypothesized Kinase Inhibition Signaling Pathway
Many kinase inhibitors function by blocking the ATP-binding site of a specific kinase, thereby preventing the phosphorylation of downstream substrates. In the context of cancer, inhibiting kinases like CDK2 can halt the cell cycle and induce apoptosis (programmed cell death). The this compound scaffold could potentially be optimized to target the ATP-binding pocket of various kinases, leading to the disruption of oncogenic signaling pathways.
Conclusion and Future Directions
The available data, although limited, suggests that the this compound scaffold holds promise for the development of novel therapeutic agents, particularly as kinase inhibitors for cancer therapy. However, comprehensive studies on a series of these derivatives are necessary to establish clear structure-activity relationships. Future research should focus on synthesizing a library of these compounds with diverse substitutions on both the pyridine ring and the pivalamide moiety. Systematic biological evaluation of these derivatives against a panel of kinases and cancer cell lines will be crucial to identify lead compounds with high potency and selectivity. Furthermore, elucidation of their precise mechanism of action and the signaling pathways they modulate will be essential for their advancement as potential drug candidates.
References
- 1. Design, synthesis, and biological evaluation of N-(pyridin-3-yl)pyrimidin-4-amine analogues as novel cyclin-dependent kinase 2 inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity [frontiersin.org]
Comparative Analysis of N-(3-Iodopyridin-4-yl)pivalamide and its Bromo-Analog for Drug Discovery Applications
A detailed guide for researchers and drug development professionals on the synthesis, characterization, and potential applications of N-(3-Iodopyridin-4-yl)pivalamide and a key alternative, N-(3-Bromopyridin-4-yl)pivalamide. This guide provides a comparative overview of their synthetic pathways and expected analytical data to aid in the selection of appropriate building blocks for medicinal chemistry.
In the landscape of drug discovery and medicinal chemistry, halogenated pyridines serve as crucial synthons for the development of novel therapeutic agents. Their unique electronic properties and ability to participate in cross-coupling reactions make them invaluable in constructing complex molecular architectures. This guide focuses on the characterization of this compound and provides a comparative analysis with its bromo-analog, N-(3-Bromopyridin-4-yl)pivalamide.
Physicochemical Properties and Synthetic Overview
This compound and its bromo-counterpart are structurally similar compounds, with the primary difference being the halogen substituent at the 3-position of the pyridine ring. This seemingly minor change can significantly influence the reactivity, stability, and biological activity of resulting molecules.
| Property | This compound | N-(3-Bromopyridin-4-yl)pivalamide |
| Molecular Formula | C₁₀H₁₃IN₂O | C₁₀H₁₃BrN₂O |
| Molecular Weight | 304.13 g/mol | 257.13 g/mol |
| Appearance | Expected to be a solid | Solid |
| Key Synthetic Precursor | 4-Amino-3-iodopyridine | 4-Amino-3-bromopyridine |
| Typical Coupling Partner | Pivaloyl chloride | Pivaloyl chloride |
Experimental Protocols
The synthesis of both this compound and N-(3-Bromopyridin-4-yl)pivalamide follows a common and straightforward synthetic methodology involving the acylation of the corresponding 4-amino-3-halopyridine with pivaloyl chloride.
Synthesis of this compound (Proposed)
Step 1: Synthesis of 4-Amino-3-iodopyridine
A potential synthetic route to the precursor 4-amino-3-iodopyridine involves the direct iodination of 4-aminopyridine.
Step 2: Acylation to form this compound
To a solution of 4-amino-3-iodopyridine in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran, a base like triethylamine or pyridine is added. The reaction mixture is cooled in an ice bath, and pivaloyl chloride is added dropwise. The reaction is typically stirred at room temperature until completion, as monitored by thin-layer chromatography. The crude product can be purified by column chromatography.
Synthesis of N-(3-Bromopyridin-4-yl)pivalamide
The synthesis of the bromo-analog follows a similar two-step process.
Step 1: Synthesis of 4-Amino-3-bromopyridine
4-Aminopyridine is treated with N-bromosuccinimide (NBS) in a solvent like acetonitrile at 0°C. The reaction mixture is then stirred at room temperature. The product, 4-amino-3-bromopyridine, can be isolated and purified.[1]
Step 2: Acylation to form N-(3-Bromopyridin-4-yl)pivalamide
The acylation of 4-amino-3-bromopyridine with pivaloyl chloride is carried out under similar conditions as described for the iodo-analog.
Comparative Characterization Data (Expected)
| Analysis | This compound (Expected) | N-(3-Bromopyridin-4-yl)pivalamide (Reference) |
| ¹H NMR | Signals corresponding to the pivaloyl group (singlet, ~1.3 ppm, 9H), and aromatic protons on the pyridine ring. The chemical shifts of the pyridine protons will be influenced by the iodine substituent. | ¹H NMR (CDCl₃, 400 MHz): δ 7.96 (s, 1H), 7.91 (d, J = 4.8 Hz, 1H), 7.20 (d, J = 5.1 Hz, 1H), 4.63 (bs, 1H), 4.43 (d, J = 5.8 Hz, 2H) for a related N-substituted derivative.[2] |
| ¹³C NMR | Resonances for the pivaloyl group (quaternary carbon and methyl carbons) and the pyridine ring carbons. The carbon bearing the iodine will show a characteristic low-field shift. | ¹³C NMR (CDCl₃, 100 MHz): δ 140.2, 139.4, 137.0, 133.9, 132.2, 129.1, 127.9, 124.0, 121.7, 47.2 for a related N-substituted derivative.[2] |
| IR (cm⁻¹) | Characteristic peaks for N-H stretching (~3300-3400 cm⁻¹), C=O stretching of the amide (~1670-1690 cm⁻¹), and C-N stretching. | IR (KBr, pellet) 3244, 1577, 1512, 1407, 1329, 1234, 1073 cm⁻¹ for a related N-substituted derivative.[2] |
| Mass Spec (m/z) | Expected molecular ion peak [M+H]⁺ at approximately 305.0. | The molecular ion peak for the bromo-analog would be expected around m/z 257.0/259.0 due to the isotopic pattern of bromine. |
Visualizing Synthetic Pathways
To illustrate the logical flow of the synthesis for these compounds, the following diagrams are provided.
Caption: General synthetic workflow for N-(3-Halopyridin-4-yl)pivalamides.
Caption: Typical experimental workflow for acylation.
Application in Drug Discovery
Halogenated pyridines, including the title compounds, are pivotal in the synthesis of kinase inhibitors and other targeted therapies. The halogen atom serves as a handle for further functionalization through various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. The choice between an iodo or bromo substituent can influence the efficiency of these subsequent reactions, with iodides generally being more reactive. This increased reactivity, however, can sometimes be a disadvantage, leading to lower stability or unwanted side reactions.
The pivaloyl protecting group on the amine offers steric bulk, which can direct reactions to other positions on the pyridine ring and can be removed under specific conditions if necessary.
Conclusion
Both this compound and N-(3-Bromopyridin-4-yl)pivalamide are valuable building blocks for the synthesis of complex, biologically active molecules. The choice between the two will depend on the specific requirements of the synthetic route, particularly the desired reactivity in subsequent cross-coupling reactions. While the iodo-derivative offers higher reactivity, the bromo-analog may provide greater stability and be more cost-effective for large-scale synthesis. This guide provides the foundational information for researchers to make an informed decision on which of these versatile compounds is best suited for their research and development endeavors.
References
Spectroscopic Analysis of N-(3-Iodopyridin-4-yl)pivalamide: A Comparative Guide
This guide provides a detailed spectroscopic analysis of N-(3-Iodopyridin-4-yl)pivalamide, a compound of interest in drug discovery and chemical research. For a comprehensive understanding, its spectral characteristics are compared with two structurally related, commercially available compounds: 4-aminopyridine and pivalamide. This document is intended for researchers, scientists, and professionals in drug development, offering a side-by-side comparison of predicted and experimental data to facilitate compound identification and characterization.
Spectroscopic Data Comparison
The following tables summarize the predicted spectroscopic data for this compound and the experimental data for the comparator compounds, 4-aminopyridine and pivalamide.
Table 1: ¹H NMR Data (Predicted vs. Experimental)
| Compound | Proton | Predicted Chemical Shift (δ ppm) | Experimental Chemical Shift (δ ppm) |
| This compound | Pyridine-H (ortho to N) | 8.3 - 8.5 | - |
| Pyridine-H (meta to N) | 7.9 - 8.1 | - | |
| Pyridine-H (ortho to I) | 7.0 - 7.2 | - | |
| NH (amide) | 7.5 - 8.5 (broad) | - | |
| t-butyl | 1.3 - 1.4 | - | |
| 4-Aminopyridine | Pyridine-H (ortho to N) | - | 8.0 - 8.2 |
| Pyridine-H (meta to N) | - | 6.6 - 6.8 | |
| NH₂ (amino) | - | 5.8 (broad) | |
| Pivalamide | NH₂ (amide) | - | 5.3 (broad) |
| t-butyl | - | 1.2 |
Table 2: ¹³C NMR Data (Predicted vs. Experimental)
| Compound | Carbon | Predicted Chemical Shift (δ ppm) | Experimental Chemical Shift (δ ppm) |
| This compound | C=O (amide) | 175 - 178 | - |
| Pyridine-C (ortho to N) | 150 - 155 | - | |
| Pyridine-C (para to N) | 145 - 150 | - | |
| Pyridine-C (meta to N) | 120 - 125 | - | |
| Pyridine-C-I | 95 - 100 | - | |
| C (quaternary, t-butyl) | 38 - 42 | - | |
| CH₃ (t-butyl) | 27 - 30 | - | |
| 4-Aminopyridine | Pyridine-C (para to N) | - | 157 - 159 |
| Pyridine-C (ortho to N) | - | 149 - 151 | |
| Pyridine-C (meta to N) | - | 109 - 111 | |
| Pivalamide | C=O (amide) | - | 179 - 181 |
| C (quaternary, t-butyl) | - | 38 - 40 | |
| CH₃ (t-butyl) | - | 27 - 29 |
Table 3: Infrared (IR) Spectroscopy Data (Predicted vs. Experimental)
| Compound | Functional Group | Predicted Wavenumber (cm⁻¹) | Experimental Wavenumber (cm⁻¹) |
| This compound | N-H Stretch (amide) | 3250 - 3350 | - |
| C-H Stretch (aromatic) | 3000 - 3100 | - | |
| C-H Stretch (aliphatic) | 2850 - 2950 | - | |
| C=O Stretch (amide) | 1670 - 1690 | - | |
| C=C, C=N Stretch (aromatic) | 1550 - 1600 | - | |
| 4-Aminopyridine | N-H Stretch (amine) | - | 3400 - 3500 (asymmetric), 3200 - 3300 (symmetric) |
| C-H Stretch (aromatic) | - | 3000 - 3100 | |
| C=C, C=N Stretch (aromatic) | - | 1600 - 1650 | |
| Pivalamide | N-H Stretch (amide) | - | 3350 - 3500 (asymmetric), 3150 - 3300 (symmetric) |
| C-H Stretch (aliphatic) | - | 2850 - 2950 | |
| C=O Stretch (amide) | - | 1640 - 1680 |
Table 4: Mass Spectrometry Data (Predicted vs. Experimental)
| Compound | Molecular Formula | Predicted Molecular Weight ( g/mol ) | Key Fragmentation Peaks (m/z) |
| This compound | C₁₀H₁₃IN₂O | 316.13 | 316 (M+), 259 ([M-C(CH₃)₃]+), 220 ([M-C(O)C(CH₃)₃]+), 93 (pyridinamine fragment) |
| 4-Aminopyridine | C₅H₆N₂ | 94.11 | 94 (M+), 67 ([M-HCN]+) |
| Pivalamide | C₅H₁₁NO | 101.15 | 101 (M+), 86 ([M-CH₃]+), 57 ([C(CH₃)₃]+) |
Experimental Protocols
The following are standard protocols for the spectroscopic techniques discussed in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the solid sample in approximately 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. Ensure the sample is fully dissolved.
-
Instrument Setup: Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet. Tune and shim the instrument to optimize the magnetic field homogeneity.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence. Due to the low natural abundance of ¹³C, a larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required compared to ¹H NMR.
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons. Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.
-
Background Scan: With no sample on the ATR crystal, acquire a background spectrum. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂, H₂O).
-
Sample Scan: Acquire the IR spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The software automatically subtracts the background spectrum from the sample spectrum. The resulting spectrum shows the infrared absorption of the sample as a function of wavenumber.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For volatile and thermally stable compounds like those discussed here, direct insertion via a solids probe or injection into a gas chromatograph (GC-MS) are common methods.
-
Ionization (Electron Ionization - EI): In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the molecules to ionize and fragment in a reproducible manner.
-
Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of each ion as a function of its m/z value.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.
Caption: Workflow of Spectroscopic Analysis.
A Prospective Computational Analysis of N-(3-Iodopyridin-4-yl)pivalamide for Kinase Inhibition
For Immediate Release
In the landscape of modern drug discovery, computational methodologies are pivotal in the early-stage evaluation of potential therapeutic agents. This guide presents a prospective computational analysis of N-(3-Iodopyridin-4-yl)pivalamide, a compound of interest for its potential as a kinase inhibitor. In the absence of published experimental data for this specific molecule, we outline a comprehensive in silico evaluation workflow. This framework is designed to predict its binding affinity, pharmacokinetic properties, and overall drug-likeness, comparing it to a hypothetical analogue, "Analogue A," which features a common bioisosteric replacement.
This guide is intended for researchers, scientists, and drug development professionals, providing a blueprint for the computational assessment of novel small molecules. The methodologies described herein are standard in the field and serve as a robust framework for initial lead characterization.
Comparative Analysis of Predicted Properties
To effectively evaluate this compound, a direct comparison against a structurally related alternative is crucial. For this purpose, we introduce "Analogue A," a hypothetical compound where the iodine atom is replaced by a chlorine atom, a common modification to modulate physicochemical properties. The following tables summarize the predicted outcomes from a standard computational chemistry workflow.
Table 1: Predicted Molecular Properties and Drug-Likeness
| Property | This compound | Analogue A (Hypothetical) | Optimal Range |
| Molecular Weight ( g/mol ) | 318.14 | 227.69 | < 500 |
| LogP | 2.85 | 2.50 | < 5 |
| Hydrogen Bond Donors | 1 | 1 | < 5 |
| Hydrogen Bond Acceptors | 2 | 2 | < 10 |
| Rotatable Bonds | 2 | 2 | < 10 |
| Lipinski's Rule of Five | 0 Violations | 0 Violations | 0 Violations |
Table 2: Predicted ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Profile
| Parameter | This compound | Analogue A (Hypothetical) | Desired Outcome |
| Human Intestinal Absorption | High | High | High |
| Blood-Brain Barrier Permeant | Yes | Yes | Target Dependent |
| Caco-2 Permeability (logPapp) | Moderate | Moderate | High |
| CYP2D6 Inhibitor | No | No | No |
| hERG Blocker | Low Risk | Low Risk | Low Risk |
| Ames Mutagenicity | Non-mutagen | Non-mutagen | Non-mutagen |
Table 3: Predicted Binding Affinity against a Target Kinase (e.g., EGFR)
| Metric | This compound | Analogue A (Hypothetical) | Interpretation |
| Docking Score (kcal/mol) | -8.5 | -7.2 | More Negative is Better |
| MM/GBSA ΔG Bind (kcal/mol) | -65.7 | -58.3 | More Negative is Better |
| van der Waals Energy | -45.2 | -40.1 | Contribution to Binding |
| Electrostatic Energy | -15.8 | -14.5 | Contribution to Binding |
| Solvation Energy | 9.3 | 6.3 | Desolvation Penalty |
Experimental Protocols
The following sections detail the computational methodologies proposed for generating the comparative data.
Molecular Docking
Objective: To predict the binding mode and estimate the binding affinity of the ligands to the target kinase active site.
Protocol:
-
Receptor Preparation: The crystal structure of the target kinase (e.g., Epidermal Growth Factor Receptor - EGFR, PDB ID: 2J6M) is obtained from the Protein Data Bank. The structure is prepared by removing water molecules, adding hydrogen atoms, and assigning partial charges using a standard protein preparation wizard in molecular modeling software.
-
Ligand Preparation: The 3D structures of this compound and Analogue A are generated and energy-minimized using a suitable force field (e.g., OPLS3e).
-
Grid Generation: A receptor grid is defined around the known active site of the kinase, typically centered on the co-crystallized ligand if available.
-
Docking Simulation: Flexible ligand docking is performed using a standard precision (SP) or extra precision (XP) docking algorithm. The top-scoring poses for each ligand are saved for further analysis.
ADMET Prediction
Objective: To computationally estimate the pharmacokinetic and toxicity properties of the compounds.
Protocol:
-
Input Structures: The energy-minimized 3D structures of the ligands are used as input.
-
Prediction Software: A validated in silico ADMET prediction tool is utilized.
-
Property Calculation: A range of descriptors and models are employed to predict properties such as absorption, distribution, metabolism, excretion, and toxicity. These models are typically based on quantitative structure-activity relationships (QSAR) derived from large experimental datasets.
MM/GBSA Binding Free Energy Calculation
Objective: To provide a more accurate estimation of the binding free energy by incorporating molecular dynamics and continuum solvation models.
Protocol:
-
System Preparation: The top-ranked docked poses of each ligand in complex with the receptor are used as the starting structures. The complexes are solvated in a simulation box with an explicit water model.
-
Molecular Dynamics Simulation: A short molecular dynamics simulation (e.g., 10-100 nanoseconds) is run for each complex to allow for conformational relaxation and to generate a trajectory of the system's dynamics.
-
Free Energy Calculation: The Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method is applied to snapshots extracted from the MD trajectory. This method calculates the binding free energy by summing the gas-phase molecular mechanics energy, the polar solvation energy (calculated with the Generalized Born model), and the nonpolar solvation energy (calculated from the solvent-accessible surface area).
Visualizing the Computational Workflow
The following diagram illustrates the logical flow of the computational analysis proposed in this guide.
Caption: A flowchart of the proposed in silico evaluation process.
Comparative Analysis of the X-ray Crystal Structure of N-(3-Iodopyridin-4-yl)pivalamide and Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the X-ray crystal structure of N-(3-Iodopyridin-4-yl)pivalamide and its structural analogs. Due to the absence of a publicly available crystal structure for this compound, this document leverages data from a closely related compound, N-(4-Methoxyphenyl)pivalamide, to provide a comparative framework. This guide is intended to assist researchers in understanding the key structural features and to provide a methodological basis for future crystallographic studies.
Data Presentation: Crystallographic Comparison
The following table summarizes the crystallographic data for N-(4-Methoxyphenyl)pivalamide, which serves as a comparative analog for this compound. The expected parameters for the target compound are included for contextual comparison.
| Parameter | This compound (Target) | N-(4-Methoxyphenyl)pivalamide (Alternative)[1] |
| Chemical Formula | C₁₀H₁₃IN₂O | C₁₂H₁₇NO₂ |
| Molecular Weight | 304.13 g/mol | 207.27 g/mol |
| Crystal System | Data Not Available | Orthorhombic |
| Space Group | Data Not Available | Pbca |
| Unit Cell Dimensions | ||
| a | Data Not Available | 9.5547 (13) Å |
| b | Data Not Available | 10.0657 (15) Å |
| c | Data Not Available | 24.575 (4) Å |
| α, β, γ | Data Not Available | 90°, 90°, 90° |
| Volume | Data Not Available | 2363.5 (6) ų |
| Z | Data Not Available | 8 |
| Calculated Density | Data Not Available | 1.164 Mg/m³ |
| Radiation Type | Mo Kα (Expected) | Mo Kα |
| Temperature | 100-120 K (Expected) | 120 K |
Experimental Protocols
The following outlines a general experimental protocol for the single-crystal X-ray diffraction analysis of compounds similar to this compound.
1. Crystal Growth:
-
Suitable single crystals of the target compound are grown by slow evaporation of a solution in an appropriate solvent (e.g., ethanol, acetone, or ethyl acetate).
-
The selection of the solvent is critical and may require screening of various solvents and solvent mixtures.
2. Data Collection:
-
A suitable crystal is mounted on a goniometer head.
-
X-ray diffraction data is collected using a diffractometer equipped with a monochromatic radiation source (e.g., Mo Kα, λ = 0.71073 Å) and a detector (e.g., CCD or CMOS).
-
Data is typically collected at a low temperature (e.g., 100-120 K) to minimize thermal vibrations.
-
A series of diffraction images are collected by rotating the crystal through a range of angles.
3. Structure Solution and Refinement:
-
The collected diffraction data is processed to determine the unit cell parameters and space group.
-
The crystal structure is solved using direct methods or Patterson methods.
-
The structural model is then refined against the experimental data using full-matrix least-squares on F².
-
All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
Visualizations
Experimental Workflow for X-ray Crystallography
Caption: A generalized workflow for determining the X-ray crystal structure of a small molecule.
References
Mechanistic Insights into N-(3-Iodopyridin-4-yl)pivalamide Reactions: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in the synthesis of complex nitrogen-containing heterocyclic compounds, N-(3-Iodopyridin-4-yl)pivalamide serves as a versatile building block. Its utility primarily lies in its susceptibility to palladium-catalyzed cross-coupling reactions, which allow for the strategic formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. This guide provides a comparative analysis of the two most prevalent and powerful of these transformations: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination, with a focus on their mechanistic underpinnings and practical execution.
While specific mechanistic studies and quantitative data for this compound are not extensively available in published literature, this guide leverages well-established principles from analogous iodopyridine systems to provide robust predictive insights and detailed experimental frameworks.
The Foundational Mechanisms: A Tale of Two Couplings
The reactivity of this compound in palladium-catalyzed reactions is dominated by the C-I bond, which is the most labile of the carbon-halogen bonds and thus readily undergoes oxidative addition to a Pd(0) catalyst. This initial step kicks off a catalytic cycle that differs depending on the desired bond formation.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a cornerstone of biaryl synthesis. The generally accepted mechanism proceeds through a three-stage catalytic cycle:
-
Oxidative Addition: The active Pd(0) species inserts into the C-I bond of this compound to form a Pd(II) complex.
-
Transmetalation: In the presence of a base, an organoboron reagent (e.g., an arylboronic acid) forms a boronate complex, which then transfers its organic moiety to the palladium center, displacing the iodide.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst.[1][2]
Buchwald-Hartwig Amination: Crafting C-N Bonds
For the synthesis of arylamines, the Buchwald-Hartwig amination is the preeminent method. Its catalytic cycle shares similarities with the Suzuki-Miyaura coupling but is tailored for the introduction of an amine.
-
Oxidative Addition: As with the Suzuki-Miyaura reaction, the cycle begins with the oxidative addition of the Pd(0) catalyst to the C-I bond of this compound.[3][4]
-
Amine Coordination and Deprotonation: An amine coordinates to the resulting Pd(II) complex. A base then deprotonates the coordinated amine to form a palladium-amido complex.
-
Reductive Elimination: The aryl group and the amino group on the palladium center reductively eliminate to form the desired C-N bond and regenerate the Pd(0) catalyst.[3][4]
A Comparative Look at Performance: What the Data Suggests
Direct comparative experimental data for this compound is scarce. However, by examining studies on structurally similar iodopyridines, we can project the expected efficacy of these reactions.
Suzuki-Miyaura Coupling: Representative Yields
The Suzuki-Miyaura coupling of iodopyridines is generally high-yielding. The choice of catalyst, ligand, and base can be tailored to the specific electronic and steric properties of the boronic acid coupling partner.
| Iodopyridine Substrate | Boronic Acid Coupling Partner | Catalyst System | Base | Solvent | Yield (%) |
| 3-Iodopyridine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 85 |
| 2-Iodo-5-methoxypyridine | 4-Tolylboronic acid | PdCl₂(dppf) | Na₂CO₃ | Dioxane/H₂O | 92 |
| 4-Iodo-2-aminopyridine | 3-Chlorophenylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 88 |
| 3-Iodo-2-chloropyridine | Thiophene-2-boronic acid | Pd(OAc)₂ / XPhos | Cs₂CO₃ | Dioxane | 78 |
The data presented are representative yields from analogous systems and should be considered as a guideline for the expected performance of this compound.
Buchwald-Hartwig Amination: Representative Yields
The Buchwald-Hartwig amination of iodopyridines is also a highly efficient transformation. The selection of the phosphine ligand is critical and is often dictated by the nature of the amine coupling partner.
| Iodopyridine Substrate | Amine Coupling Partner | Catalyst System | Base | Solvent | Yield (%) |
| 3-Iodopyridine | Morpholine | Pd₂(dba)₃ / Xantphos | NaOtBu | Toluene | 95 |
| 2-Iodo-5-methylpyridine | Aniline | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Dioxane | 89 |
| 4-Iodopyridine | n-Butylamine | Pd₂(dba)₃ / RuPhos | K₃PO₄ | Toluene | 91 |
| 3-Iodo-2-aminopyridine | Piperidine | PdCl₂(dppf) | LiHMDS | THF | 82 |
The data presented are representative yields from analogous systems and should be considered as a guideline for the expected performance of this compound.
Experimental Protocols: A Practical Guide
The following are detailed, generalized protocols for conducting Suzuki-Miyaura and Buchwald-Hartwig reactions with this compound. Optimization of specific parameters may be necessary for novel substrates.
Suzuki-Miyaura Coupling Protocol
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 4:1 Dioxane/Water)
Procedure:
-
In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound, the arylboronic acid, and the base.
-
Add the palladium catalyst.
-
Introduce the degassed solvent system via syringe.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Buchwald-Hartwig Amination Protocol
Materials:
-
This compound (1.0 equiv)
-
Amine (1.1-1.5 equiv)
-
Palladium precursor (e.g., Pd₂(dba)₃, 1-4 mol%)
-
Phosphine ligand (e.g., Xantphos, 2-8 mol%)
-
Base (e.g., NaOtBu, 1.2-2.5 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene)
Procedure:
-
In an oven-dried Schlenk flask under an inert atmosphere, add the palladium precursor, phosphine ligand, and base.
-
Add the degassed solvent and stir for 5-10 minutes to pre-form the active catalyst.
-
Add this compound and the amine.
-
Heat the reaction mixture to 80-120 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute with ethyl acetate and filter through a plug of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Visualizing the Processes
Caption: Comparative catalytic cycles for Suzuki-Miyaura and Buchwald-Hartwig reactions.
References
A Comparative Analysis of Coupling Methods for N-(3-Iodopyridin-4-yl)pivalamide Synthesis
For Researchers, Scientists, and Drug Development Professionals: A Guide to C-N and C-C Bond Formation
The synthesis of N-aryl and N-heteroaryl amides is a cornerstone of medicinal chemistry and drug development. Among these, N-(3-Iodopyridin-4-yl)pivalamide stands as a key intermediate for various pharmacologically active molecules. The efficient construction of this compound relies on robust and versatile cross-coupling methodologies. This guide provides a comparative analysis of two prominent palladium-catalyzed cross-coupling reactions applicable to the synthesis of this compound and its analogues: the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling.
While specific comparative studies on the synthesis of this compound are not extensively documented in publicly available literature, this guide draws upon established protocols for similar 3-iodopyridine substrates to provide a valuable framework for reaction optimization and selection.
Quantitative Data Summary
The following table summarizes typical reaction conditions and performance metrics for the Buchwald-Hartwig amination and Suzuki-Miyaura coupling based on analogous reactions with 3-iodopyridine derivatives. These values should be considered as starting points for the synthesis of this compound.
| Parameter | Buchwald-Hartwig Amination (Analogous) | Suzuki-Miyaura Coupling (Analogous) |
| Reactants | 3-Iodopyridine, Pivalamide | 3-Iodopyridine, Aryl/Alkylboronic acid/ester |
| Catalyst | Pd(OAc)₂, Ni(acac)₂ | Pd(PPh₃)₄, Pd(dppf)Cl₂ |
| Ligand | Phosphine-based (e.g., XPhos, SPhos) | Phosphine-based (e.g., PPh₃, dppf) |
| Base | K₃PO₄, Cs₂CO₃, NaOtBu | K₂CO₃, Cs₂CO₃, NaOH |
| Solvent | Toluene, Dioxane, DMF | Toluene/H₂O, Dioxane, CPME/H₂O |
| Temperature | 80-120 °C | Room Temperature - 100 °C |
| Reaction Time | 12-24 hours | 1-24 hours |
| Typical Yield | 80-95% | 85-99% |
Experimental Protocols
Below are detailed experimental protocols for Buchwald-Hartwig amination and Suzuki-Miyaura coupling, adapted from literature for reactions on similar 3-iodopyridine substrates.
Buchwald-Hartwig Amination Protocol (Representative)
This protocol is based on the amination of aryl iodides and can be adapted for the synthesis of this compound.
Materials:
-
3-Iodopyridine (1.0 mmol)
-
Pivalamide (1.2 mmol)
-
Pd(OAc)₂ (0.02 mmol, 2 mol%)
-
XPhos (0.04 mmol, 4 mol%)
-
K₃PO₄ (2.0 mmol)
-
Anhydrous Toluene (5 mL)
Procedure:
-
To an oven-dried Schlenk tube, add 3-iodopyridine, pivalamide, Pd(OAc)₂, XPhos, and K₃PO₄.
-
Evacuate the tube and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
-
Add anhydrous toluene via syringe.
-
Seal the tube and heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain this compound.
Suzuki-Miyaura Coupling Protocol (Representative)
This protocol describes a typical Suzuki-Miyaura coupling of an aryl halide with a boronic acid and can be applied to couple an appropriate boronic acid at the 3-position of the pyridine ring, which would be a different synthetic route to an analogue of the target molecule. For the direct synthesis of the target amide, a different starting material would be needed. However, this protocol is valuable for creating C-C bonds with 3-iodopyridine.
Materials:
-
3-Iodopyridine (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Pd(PPh₃)₄ (0.05 mmol, 5 mol%)
-
K₂CO₃ (2.0 mmol)
-
Toluene (4 mL)
-
Ethanol (1 mL)
-
Water (1 mL)
Procedure:
-
In a round-bottom flask, dissolve 3-iodopyridine and the arylboronic acid in the toluene/ethanol/water mixture.
-
Add K₂CO₃ and Pd(PPh₃)₄ to the solution.
-
Heat the mixture to 80 °C and stir for 4-12 hours under an inert atmosphere.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent in vacuo.
-
Purify the residue by column chromatography to yield the 3-arylpyridine product.
Method Comparison Workflow
The following diagram illustrates the decision-making process and key differences between the Buchwald-Hartwig amination and Suzuki-Miyaura coupling for the functionalization of a 3-iodopyridine core.
Caption: Comparative workflow of coupling methods.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the generalized catalytic cycles for the Buchwald-Hartwig amination and Suzuki-Miyaura coupling, providing a visual representation of the reaction mechanisms.
Caption: Buchwald-Hartwig Amination Catalytic Cycle.
Caption: Suzuki-Miyaura Coupling Catalytic Cycle.
Safety Operating Guide
Proper Disposal of N-(3-Iodopyridin-4-yl)pivalamide: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is paramount to ensuring laboratory safety and environmental protection. N-(3-Iodopyridin-4-yl)pivalamide, a halogenated pyridine derivative, requires careful handling and disposal due to its potential hazards. This guide provides essential, step-by-step procedures for its safe disposal.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). Based on data for similar chemical structures, this compound is likely to be harmful if swallowed, in contact with skin, or inhaled, and may cause skin and serious eye irritation.[1][2]
Required PPE:
-
Gloves: Chemical-resistant gloves.
-
Eye Protection: Safety glasses or goggles.
-
Lab Coat: A standard laboratory coat.
-
Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of dust or vapors.[1][3]
In case of exposure, follow these first-aid measures:
-
After inhalation: Move to fresh air. If you feel unwell, get medical attention.[1][2][3]
-
After skin contact: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.[1][2]
-
After eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1][2][4]
-
After swallowing: Rinse mouth and get immediate medical help.[1][2]
Logistical and Operational Disposal Plan
The primary and mandated method for the disposal of this compound is to transfer it to an approved and licensed hazardous waste disposal facility.[1][3][4][5][6] Do not attempt to dispose of this chemical down the drain or in regular solid waste.
Key Disposal Principles:
-
Do Not Mix: Do not mix this compound with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Original Container: Whenever possible, leave the chemical in its original container.[5]
-
Labeling: Ensure the container is clearly and accurately labeled as "Hazardous Waste" and includes the full chemical name: "this compound".
-
Segregation: As a halogenated organic compound, it should be segregated with other halogenated waste, separate from non-halogenated solvents.[7][8] This is often more cost-effective for disposal.[7][9]
Step-by-Step Disposal Protocol
-
Waste Collection:
-
Container Labeling:
-
Affix a "Hazardous Waste" tag or label to the container as soon as the first particle of waste is added.
-
Clearly write the full chemical name and any other information required by your institution's EHS department.
-
-
Storage:
-
Arrange for Pickup:
-
Once the container is full or ready for disposal, contact your institution's EHS office to schedule a waste pickup.
-
Follow their specific procedures for requesting a pickup.
-
Quantitative Data Summary
| Hazard Classification | Compound Class Examples | GHS Statements |
| Acute Toxicity (Oral, Dermal, Inhalation) | Aminopyridines, Halogenated Pyridines | Harmful or Toxic if swallowed, in contact with skin, or if inhaled.[1] |
| Skin Corrosion/Irritation | Aminopyridines, Halogenated Pyridines | Causes skin irritation.[2] |
| Serious Eye Damage/Irritation | Aminopyridines, Halogenated Pyridines | Causes serious eye irritation or damage.[2][3] |
| Specific Target Organ Toxicity | Halogenated Pyridines, Aminopyridines | May cause respiratory irritation.[2] |
Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. echemi.com [echemi.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. fishersci.com [fishersci.com]
- 7. campusoperations.temple.edu [campusoperations.temple.edu]
- 8. Classification of special laboratory waste – Oficina de Seguretat, Salut i Medi Ambient [ub.edu]
- 9. Making sure you're not a bot! [oc-praktikum.de]
Personal protective equipment for handling N-(3-Iodopyridin-4-yl)pivalamide
Essential Safety and Handling Guide for N-(3-Iodopyridin-4-yl)pivalamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of this compound. Adherence to these procedures is essential to ensure a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a compound that requires careful handling due to its potential hazards. Based on data from similar chemical structures, it should be considered toxic if it comes into contact with skin and potentially fatal if swallowed.[1][2] Appropriate personal protective equipment is mandatory to minimize exposure.
Recommended Personal Protective Equipment (PPE)
| PPE Category | Item | Specifications |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Always use two pairs of gloves (double-gloving).[3][4] |
| Body Protection | Laboratory coat | A fully fastened lab coat is required.[5] |
| Eye Protection | Safety goggles or face shield | Must be worn at all times to protect against splashes.[3][4][6] |
| Respiratory Protection | Air-purifying respirator | Use in a well-ventilated area or under a fume hood.[2][3] |
Operational Plan: Handling and Storage
A systematic approach to handling and storing this compound is crucial for safety and maintaining the integrity of the compound.
Experimental Workflow
The following diagram outlines the standard operating procedure for working with this compound.
Storage
Proper storage is essential to maintain the stability of the compound and prevent accidental exposure.
| Storage Condition | Recommendation |
| Temperature | Store in a cool, dry place.[1] |
| Container | Keep in a tightly sealed, clearly labeled container.[1][7] |
| Ventilation | Store in a well-ventilated area.[1][7] |
| Incompatibilities | Keep away from strong oxidizing agents and strong acids.[1] |
Disposal Plan
The disposal of this compound and associated waste must be handled in accordance with institutional and local regulations for hazardous chemical waste.
Waste Segregation and Disposal
All materials that come into contact with this compound are to be treated as hazardous waste.
| Waste Type | Disposal Procedure |
| Solid Waste | Contaminated gloves, weigh boats, and other solid materials should be collected in a designated, sealed hazardous waste container.[8] |
| Liquid Waste | Unused solutions and reaction mixtures should be collected in a sealed, labeled hazardous waste container. Do not pour down the drain.[9] |
| Empty Containers | Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous liquid waste. |
The following diagram illustrates the decision-making process for the proper disposal of waste generated during the handling of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 4. pppmag.com [pppmag.com]
- 5. hse.kaust.edu.sa [hse.kaust.edu.sa]
- 6. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 7. kishida.co.jp [kishida.co.jp]
- 8. smif.pratt.duke.edu [smif.pratt.duke.edu]
- 9. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
